3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJAONCYUAPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445795 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-85-5 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides explicit experimental protocols for its synthesis via palladium-catalyzed borylation of 3-bromoquinoline. Furthermore, it outlines a detailed procedure for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic molecules.
Introduction
This compound, also known as quinoline-3-boronic acid pinacol ester, is a heterocyclic organic compound of significant interest in the field of synthetic chemistry. Its structure incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, and a pinacolborane group, which serves as a stable and efficient precursor for cross-coupling reactions. This unique combination makes it an invaluable reagent for the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of carbon-carbon bonds between the quinoline core and various aryl or vinyl halides, enabling the synthesis of a diverse array of substituted quinolines. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent probes and organic semiconductors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | --INVALID-LINK-- |
| Molecular Weight | 255.12 g/mol | --INVALID-LINK-- |
| CAS Number | 171364-85-5 | --INVALID-LINK-- |
| Appearance | White to orange crystalline powder | --INVALID-LINK-- |
| Melting Point | 58 - 62 °C | --INVALID-LINK-- |
| Purity | ≥95% - >98.0% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | Store at 2 - 8 °C | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a palladium-catalyzed borylation reaction of 3-bromoquinoline with bis(pinacolato)diboron. The following protocol is a representative procedure.
Reaction Scheme:
Synthesis of this compound.
Materials:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Reaction Scheme:
Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equiv) and the aryl halide (1.0 equiv) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).
-
Bubble argon through the mixture for 15-20 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoline.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported data.
| Technique | Data |
| ¹H NMR | Expected signals for the quinoline ring protons (multiplets in the aromatic region, δ 7.5-9.0 ppm) and a singlet for the twelve equivalent methyl protons of the pinacol group (δ ~1.3 ppm). |
| ¹³C NMR | Expected signals for the nine carbons of the quinoline ring, the two quaternary carbons of the pinacol group, and the four methyl carbons of the pinacol group. |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 255. |
Note: While specific, publicly available spectra for this exact compound are limited, the provided information is based on the analysis of its constituent parts and data from closely related structures.
Signaling Pathways and Logical Relationships
The primary utility of this compound is as a key intermediate in the synthesis of more complex molecules. The logical workflow for its use in drug discovery is depicted below.
Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized quinoline derivatives. Its stability, versatility in Suzuki-Miyaura cross-coupling, and the biological relevance of the quinoline scaffold make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide aim to facilitate its effective utilization in the laboratory, paving the way for the development of novel and impactful chemical entities.
An In-depth Technical Guide to the Physical Properties of 3-Quinolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 3-quinolylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in the pharmaceutical industry.[1] The information presented is intended to support laboratory work and process development by providing essential data and standardized experimental protocols.
Core Physical and Chemical Properties
3-Quinolylboronic acid pinacol ester is a solid, stable compound under standard conditions, making it a convenient reagent for a variety of chemical transformations. Its structure incorporates a quinoline heterocycle, which is a common motif in pharmacologically active molecules, linked to a boronic acid pinacol ester, a versatile functional group for carbon-carbon bond formation.
The quantitative physical and chemical data for 3-quinolylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | [2] |
| Synonyms | 3-Quinolineboronic acid pinacol ester, Quinoline-3-boronic acid pinacol ester | [2] |
| CAS Number | 171364-85-5 | [2] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |
| Molecular Weight | 255.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 56-60 °C (lit.) | [3] |
| Solubility | While specific data for 3-quinolylboronic acid pinacol ester is not readily available, pinacol esters of arylboronic acids generally exhibit better solubility in common organic solvents (e.g., chloroform, ethers, ketones) than their corresponding boronic acids.[4][5] Their solubility is typically low in non-polar hydrocarbon solvents.[4][5] | |
| InChI Key | ARRJAONCYUAPJR-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of solid organic compounds like 3-quinolylboronic acid pinacol ester.
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3] Impurities tend to lower and broaden the melting range.[3]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the dry, finely powdered 3-quinolylboronic acid pinacol ester is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).[3]
-
Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3] For an unknown compound, a rapid initial determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Test
-
Sample Preparation: Weigh a specific amount of the solid compound (e.g., 25 mg) and place it into a small test tube.[8]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.[8]
-
Mixing: After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds) to ensure thorough mixing.[2][8]
-
Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it does not dissolve at all. Partial solubility can also be noted.[2]
-
Classification: This procedure can be systematically repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄) to classify the compound's solubility profile.[8] For boronic acid pinacol esters, which can hydrolyze, using anhydrous solvents is often necessary for non-aqueous solubility tests.
Mandatory Visualization: Application in Synthesis
3-Quinolylboronic acid pinacol ester is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[9] The diagram below illustrates the generally accepted catalytic cycle for this reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pennwest.edu [pennwest.edu]
- 2. chem.ws [chem.ws]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in drug discovery, particularly in the context of signaling pathways.
Core Compound Identification and Properties
This compound, also known as Quinoline-3-boronic acid pinacol ester, is a heterocyclic organic compound that has gained significant traction as a versatile intermediate.[1][2] Its structure incorporates a quinoline moiety and a boronic acid pinacol ester group, making it an ideal substrate for a variety of cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 171364-85-5 | [2] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |
| Molecular Weight | 255.12 g/mol | [2] |
| Appearance | White to off-white or crystalline powder | |
| Purity | ≥95% | [2] |
| Melting Point | 58-62 °C | |
| Solubility | Soluble in common organic solvents | |
| Storage | Store at room temperature | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction involves the use of a haloquinoline, typically 3-bromoquinoline, and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4]
Experimental Protocol: Miyaura Borylation of 3-Bromoquinoline
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 3-bromoquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (this should be repeated three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1] This is particularly valuable in the development of novel pharmaceuticals and agrochemicals.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Relevance in Biological Signaling Pathways
The quinoline scaffold is a prominent feature in many biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. Quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.
Specifically, certain quinoline-based molecules have been shown to target receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). The inhibition of these receptors can disrupt downstream signaling cascades, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of the target compound.
Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
Quinoline Derivatives as Kinase Inhibitors in Cancer Signaling
Caption: Inhibition of cancer signaling pathways by quinoline derivatives.
References
An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.
Core Compound Properties
This compound, also known as Quinoline-3-boronic acid pinacol ester, is a boronic ester derivative of quinoline.[1][2][3] The presence of the pinacol boronate ester group at the 3-position of the quinoline ring makes it a highly valuable reagent in synthetic chemistry, particularly in carbon-carbon bond-forming reactions.[1]
| Property | Data | Reference |
| Molecular Weight | 255.12 g/mol | [2][4][5] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2][4] |
| CAS Number | 171364-85-5 | [2] |
| Synonyms | Quinoline-3-boronic acid, pinacol ester; 4,4,5,5-Tetramethyl-2-(3-quinolyl)-1,3,2-dioxaborolane | [2][3] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 58.0 - 62.0 °C | |
| Purity | ≥95% - >98.0% | [2] |
| Storage | Room temperature | [2] |
Applications in Research and Drug Development
The quinoline scaffold is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8] The title compound serves as a crucial intermediate for the synthesis of complex quinoline derivatives.[4]
Its primary utility lies in Suzuki-Miyaura cross-coupling reactions , a powerful method for constructing biaryl structures that are central to many pharmaceutical agents.[1][4] The boronate ester facilitates efficient and mild carbon-carbon bond formation.[4]
Furthermore, derivatives of this compound have been explored for their potential in drug design. For instance, certain related structures have been assessed for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1] The unique electronic properties of the quinoline moiety also make it suitable for developing organic semiconductors and fluorescent probes for biological imaging.[4][9]
Experimental Protocols
The synthesis of this compound typically involves the palladium-catalyzed borylation of a halogenated quinoline precursor, such as 3-bromoquinoline.[1]
Materials:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the mixture at 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
This protocol outlines a typical application of the title compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand
-
An aqueous solution of a base (e.g., 2M sodium carbonate, Na₂CO₃)
-
Toluene and Ethanol (or other suitable solvent mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aryl halide in the solvent mixture (e.g., Toluene/Ethanol).
-
Add the palladium catalyst and ligand to the solution.
-
Degas the mixture with nitrogen for 15-20 minutes.
-
Add the aqueous base solution and heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
Visualized Workflows and Pathways
The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
While the direct signaling pathway of this compound is not extensively documented, related synthetic quinoline derivatives have been shown to exert anti-tumor effects by modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[10] This pathway is a relevant target in cancer therapy. The diagram below represents a simplified model of this potential mechanism of action.
Caption: Potential PPAR signaling pathway for a quinoline-based anti-tumor agent.
References
- 1. This compound | 171364-85-5 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 171364-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMR Characterization of 3-(quinolin-3-yl)boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 3-(quinolin-3-yl)boronic acid pinacol ester. It includes detailed tables of expected NMR data, experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the key processes involved. This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic applications.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for 3-(quinolin-3-yl)boronic acid pinacol ester. The chemical shifts are predicted based on the analysis of similar aromatic and heteroaromatic boronic acid pinacol esters. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for 3-(quinolin-3-yl)boronic acid pinacol ester
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.0 - 8.8 | s | - | 1H | H-2 (Quinoline) |
| ~8.5 - 8.3 | d | ~8.0 | 1H | H-4 (Quinoline) |
| ~8.1 - 7.9 | d | ~8.0 | 1H | H-8 (Quinoline) |
| ~7.8 - 7.6 | m | - | 2H | H-5, H-7 (Quinoline) |
| ~7.5 - 7.3 | t | ~7.5 | 1H | H-6 (Quinoline) |
| 1.35 | s | - | 12H | 4 x CH₃ (Pinacol) |
Table 2: Predicted ¹³C NMR Data for 3-(quinolin-3-yl)boronic acid pinacol ester
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 148 | C-2, C-8a (Quinoline) |
| ~140 - 138 | C-4 (Quinoline) |
| ~135 - 133 | C-7 (Quinoline) |
| ~130 - 128 | C-5, C-6 (Quinoline) |
| ~128 - 126 | C-4a (Quinoline) |
| ~125 - 123 | C-8 (Quinoline) |
| Not observed or broad | C-3 (Quinoline, C-B) |
| ~84 | 2 x C (Pinacol, C-O) |
| ~25 | 4 x CH₃ (Pinacol) |
Note: The carbon atom attached to the boron (C-3) may not be observed or may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
The following are generalized yet detailed experimental protocols for the synthesis and NMR characterization of 3-(quinolin-3-yl)boronic acid pinacol ester.
1. Synthesis of 3-(quinolin-3-yl)boronic acid pinacol ester via Miyaura Borylation
This procedure is adapted from established methods for the synthesis of aryl and heteroaryl boronic esters.
-
Materials and Reagents:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(quinolin-3-yl)boronic acid pinacol ester as a solid.
-
2. NMR Sample Preparation and Characterization
-
Materials and Reagents:
-
Synthesized 3-(quinolin-3-yl)boronic acid pinacol ester
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) or residual solvent peak for referencing
-
NMR tube
-
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified 3-(quinolin-3-yl)boronic acid pinacol ester in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like TMS (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 3-(quinolin-3-yl)boronic acid pinacol ester.
Commercial Availability and Technical Guide for 3-Quinolineboronic Acid Pinacol Ester: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid pinacol ester, with the CAS number 171364-85-5, is a vital heterocyclic building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its quinoline scaffold is a privileged structure found in a multitude of biologically active compounds. The presence of the boronic acid pinacol ester functionality allows for its versatile use in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the commercial availability of 3-quinolineboronic acid pinacol ester, its key chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and its relevance in the context of drug discovery and signaling pathways.
Commercial Availability
3-Quinolineboronic acid pinacol ester is readily available from a variety of chemical suppliers. The purity and pricing can vary between suppliers, and the compound is typically sold in quantities ranging from milligrams to multiple grams. Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Purity | Quantity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | ≥95% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |
| Combi-Blocks | ≥97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |
| Oakwood Chemical | ≥96% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |
| TCI America | >97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |
| BOC Sciences | ≥97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |
Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. It is recommended to consult the respective supplier's website for the most current information.
Chemical Properties and Stability
3-Quinolineboronic acid pinacol ester is a white to off-white solid at room temperature. The pinacol ester group confers several advantages over the corresponding free boronic acid, including enhanced stability towards oxidation and protodeboronation, as well as improved solubility in organic solvents commonly used in cross-coupling reactions. However, like other boronic esters, it can be susceptible to hydrolysis to the corresponding boronic acid, particularly under acidic or strongly basic aqueous conditions. Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-quinolineboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of 3-quinolineboronic acid pinacol ester with an aryl bromide, adapted from published procedures for similar couplings.[1] Researchers should optimize conditions for their specific substrates.
Reaction: Synthesis of 3-(4-methoxyphenyl)quinoline
Materials:
-
3-Quinolineboronic acid pinacol ester (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-quinolineboronic acid pinacol ester, 1-bromo-4-methoxybenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-methoxyphenyl)quinoline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Relevance in Drug Discovery and Signaling Pathways
The quinoline core is a prominent feature in many approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[2] Derivatives of quinoline have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
While 3-quinolineboronic acid pinacol ester is a synthetic intermediate, the compounds synthesized from it have shown significant biological activity. For instance, more complex boronic acid-containing pyrazolo[4,3-f]quinoline derivatives have been identified as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[4] These kinases are involved in critical cellular processes, and their inhibition can suppress oncogenic pathways like the cyclin D/Rb pathway, leading to cell cycle arrest and antitumor effects.[4]
The ability to use 3-quinolineboronic acid pinacol ester to readily introduce the quinoline moiety into a diverse range of molecules makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs targeting various kinase-mediated signaling pathways.
Caption: Role of quinoline derivatives in kinase inhibition pathways.
Conclusion
3-Quinolineboronic acid pinacol ester is a commercially accessible and versatile reagent that plays a crucial role in the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The quinoline-containing compounds derived from this building block are of significant interest for their potential to modulate key signaling pathways, particularly through the inhibition of protein kinases, highlighting the continued importance of this reagent in the quest for novel therapeutics.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document presents a combination of predicted spectral data, a detailed proposed synthetic protocol based on established methodologies, and an exploration of its potential role in drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives have been shown to interact with various biological targets, particularly in the realm of oncology. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel quinoline-based compounds.
Physicochemical Properties and Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 (Quinoline) |
| ~8.4 | d | 1H | H-4 (Quinoline) |
| ~8.1 | d | 1H | H-8 (Quinoline) |
| ~7.8 | d | 1H | H-5 (Quinoline) |
| ~7.6 | t | 1H | H-7 (Quinoline) |
| ~7.5 | t | 1H | H-6 (Quinoline) |
| 1.35 | s | 12H | -C(CH₃)₂ |
Disclaimer: The predicted ¹H NMR chemical shifts are estimations based on the known spectra of quinoline and the pinacol boronate moiety. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 (Quinoline) |
| ~148 | C-8a (Quinoline) |
| ~138 | C-4 (Quinoline) |
| ~130 | C-8 (Quinoline) |
| ~129 | C-6 (Quinoline) |
| ~128 | C-5 (Quinoline) |
| ~127 | C-7 (Quinoline) |
| ~126 | C-4a (Quinoline) |
| ~120 (broad) | C-3 (Quinoline, C-B) |
| ~84 | -C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
Disclaimer: The predicted ¹³C NMR chemical shifts are estimations. The signal for the carbon atom attached to boron (C-3) is expected to be broad and may be difficult to observe.
Table 3: Mass Spectrometry Data
| M/z | Ion |
| 255.14 | [M]⁺ |
| 256.15 | [M+H]⁺ |
Note: The exact fragmentation pattern would need to be determined experimentally.
Table 4: Representative Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | C-H (aromatic) |
| ~2980 | C-H (aliphatic) |
| ~1600, ~1500 | C=C (aromatic) |
| ~1360 | B-O |
| ~1140 | C-O |
Disclaimer: This represents typical IR absorption bands for the functional groups present in the molecule.
Proposed Experimental Protocol for Synthesis
The synthesis of this compound can be achieved through a two-step process starting from quinoline. The first step involves the regioselective synthesis of 3-bromoquinoline, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron.
Step 1: Synthesis of 3-Bromoquinoline
A reliable method for the synthesis of 3-bromoquinoline is via the Sandmeyer reaction of 3-aminoquinoline.[3]
Materials:
-
3-Aminoquinoline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminoquinoline in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
The Advent of a Versatile Building Block: Discovery and Synthesis of 3-Quinolineboronic Acid Pinacol Ester
A Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-quinolineboronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. While the specific initial publication detailing its discovery is not prominently documented in readily available literature, this guide outlines the most probable and widely accepted synthetic routes, drawing from established methodologies for analogous heterocyclic boronic esters. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to serve as a practical resource for researchers. The compound's significance lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex molecules with applications in drug discovery and development.[1][2][3][4]
Introduction
Quinoline scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring system is therefore of paramount importance in the discovery of new chemical entities. Boronic acids and their esters have emerged as indispensable tools in synthetic organic chemistry, largely due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[5] 3-Quinolineboronic acid pinacol ester, in particular, offers a stable, easy-to-handle source of the 3-quinolyl moiety for the construction of carbon-carbon bonds, making it a valuable intermediate in the synthesis of novel drug candidates.[1][][7]
Physicochemical Properties
A summary of the key physicochemical properties of 3-quinolineboronic acid pinacol ester is provided in Table 1. This data is essential for its identification, handling, and use in synthetic protocols.
Table 1: Physicochemical Data for 3-Quinolineboronic Acid Pinacol Ester
| Property | Value | References |
| CAS Number | 171364-85-5 | [8][9][10] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [11] |
| Molecular Weight | 255.12 g/mol | [8] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 56-60 °C | [10][11] |
| Purity | Typically >95% | [12] |
Synthetic Pathways and Methodologies
The synthesis of 3-quinolineboronic acid pinacol ester can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. The most common approaches start from 3-haloquinolines. Below are detailed protocols for two primary synthetic routes.
Route 1: Halogen-Metal Exchange followed by Borylation and Esterification
This classical approach involves the formation of an organometallic intermediate from a 3-haloquinoline, which is then trapped with a borate ester. The resulting boronic acid is subsequently converted to the more stable pinacol ester.
Caption: Synthetic workflow for Route 1.
Experimental Protocol:
Step 1: Synthesis of 3-Quinolineboronic Acid
-
To a solution of 3-bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinolineboronic acid.
Step 2: Esterification to 3-Quinolineboronic Acid Pinacol Ester
-
Combine the crude 3-quinolineboronic acid (1.0 eq), pinacol (1.1 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the removal of water.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 3-quinolineboronic acid pinacol ester.
Route 2: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
A more modern and often higher-yielding approach involves the direct palladium-catalyzed coupling of a 3-haloquinoline with a diboron reagent, such as bis(pinacolato)diboron.
Caption: Synthetic workflow for Route 2.
Experimental Protocol:
-
In a reaction vessel, combine 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent, such as dioxane or dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-quinolineboronic acid pinacol ester.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 3-quinolineboronic acid pinacol ester. Yields can vary based on the specific conditions and scale of the reaction.
Table 2: Synthetic Route Comparison
| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Miyaura Borylation |
| Starting Material | 3-Bromoquinoline | 3-Bromoquinoline |
| Key Reagents | n-BuLi, Triisopropyl borate, Pinacol | Bis(pinacolato)diboron, Pd catalyst |
| Typical Yield | 60-75% (over two steps) | 70-90% |
| Advantages | Utilizes classical, well-understood reactions. | Higher yields, milder conditions, better functional group tolerance. |
| Disadvantages | Requires cryogenic temperatures, sensitive organometallic intermediates. | Cost of palladium catalyst and diboron reagent. |
Applications in Drug Discovery
3-Quinolineboronic acid pinacol ester is a valuable tool for medicinal chemists. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex molecules containing a quinoline moiety. This has been instrumental in the development of novel compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4][7] The ability to readily introduce the quinoline scaffold allows for the exploration of structure-activity relationships in drug development programs.
Conclusion
While the seminal report on the discovery of 3-quinolineboronic acid pinacol ester is not prominently cited, its synthesis relies on robust and well-established chemical transformations. The methodologies presented in this guide, particularly the Miyaura borylation, offer efficient and reliable access to this important synthetic intermediate. Its stability, versatility, and ease of use in cross-coupling reactions have solidified its role as a critical building block for researchers in the pharmaceutical industry and academia, accelerating the discovery and development of new chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 8. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]
- 9. usbio.net [usbio.net]
- 10. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]
- 11. Kiina Kinoliini-3-boorihappo Pinacol Ester CAS NO: 171364-85-5 Valmistajat - Ilmainen näyte - Alfa Chemical [fi.alfachemar.com]
- 12. calpaclab.com [calpaclab.com]
Unveiling the Reactive Landscape of 3-Quinolineboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic system is a key strategy in the development of new therapeutic agents. 3-Quinolineboronic acid pinacol ester has emerged as a versatile and valuable building block in organic synthesis, offering a stable and efficient handle for introducing the quinoline moiety. This technical guide provides a comprehensive overview of the key reactive sites on the 3-quinolineboronic acid pinacol ester molecule, detailing established experimental protocols and presenting quantitative data to inform synthetic strategies.
The Carbon-Boron Bond: A Gateway to Cross-Coupling Chemistry
The most prominent reactive site on the 3-quinolineboronic acid pinacol ester molecule is the carbon-boron (C-B) bond. This bond is the cornerstone of its utility, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile introduction of the quinoline-3-yl moiety onto a wide range of aromatic and heteroaromatic systems.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls and substituted aromatic compounds. In the context of 3-quinolineboronic acid pinacol ester, the reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and an organic halide or triflate as the coupling partner.
General Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions for specific substrates. The choice of these reagents can significantly impact the reaction yield and purity of the final product.
Table 1: Representative Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with Various Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 16 | 78 |
| 4 | Phenyl triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with 3-quinolineboronic acid pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is added a suitable solvent (e.g., toluene, dioxane). A solution of the base (e.g., 2M aqueous K₂CO₃, 2.0 equiv.) is then added. The mixture is degassed with nitrogen or argon and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-arylquinoline.
Reactivity of the Quinoline Ring: C-H Functionalization
Beyond the versatile C-B bond, the quinoline ring itself possesses reactive C-H bonds that can be targeted for functionalization. This approach, known as C-H activation, offers a more atom-economical and direct method for modifying the quinoline core, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Arylation
Transition metal-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds. While the boronic ester group at the 3-position can influence the regioselectivity, other positions on the quinoline ring can be targeted under specific reaction conditions. The nitrogen atom in the quinoline ring can act as a directing group, often favoring functionalization at the C2 and C8 positions. However, with appropriate ligands and reaction conditions, arylation at other positions can be achieved.
General Reaction Scheme for C-H Arylation:
Figure 2: General workflow for transition metal-catalyzed C-H arylation of quinolines.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of a Quinoline Derivative
In a sealed reaction tube, the quinoline derivative (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a ligand (if required), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.) are combined in a suitable solvent (e.g., DCE, DMA). The tube is sealed, and the mixture is heated to a high temperature (typically 120-150 °C) for several hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield the arylated quinoline product.
Application in Multi-Step Synthesis: Synthesis of a Quinolone Antibiotic Intermediate
The utility of 3-quinolineboronic acid pinacol ester is prominently highlighted in its application in the multi-step synthesis of complex molecules, such as pharmaceutical intermediates. A notable example is its use in the synthesis of a key intermediate for a new class of quinolone antibiotics.
The synthetic pathway involves a crucial Suzuki-Miyaura coupling step where the 3-quinolineboronic acid pinacol ester is coupled with a functionalized bromoquinolinone. This reaction forms the core structure of the target antibiotic.
Figure 3: Simplified reaction pathway for the synthesis of a quinolone antibiotic intermediate.
This synthetic route showcases the strategic importance of 3-quinolineboronic acid pinacol ester in constructing complex molecular architectures with significant biological activity. The robust and predictable nature of the Suzuki-Miyaura coupling allows for the efficient assembly of the desired pharmacophore.
Conclusion
3-Quinolineboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its primary reactive site, the carbon-boron bond, provides a reliable and efficient entry point for the introduction of the quinoline-3-yl moiety via Suzuki-Miyaura cross-coupling reactions. Furthermore, the inherent reactivity of the quinoline ring itself opens up possibilities for direct C-H functionalization, offering alternative and atom-economical synthetic routes. The successful application of this reagent in the synthesis of complex pharmaceutical intermediates underscores its significance for researchers, scientists, and drug development professionals. A thorough understanding of its reactive sites and the optimization of reaction conditions are crucial for harnessing the full potential of this powerful synthetic tool.
Unlocking the Potential of the Quinoline Scaffold: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its rigid structure and versatile synthetic accessibility have made it a privileged scaffold in the design of a multitude of functional molecules. This technical guide provides an in-depth exploration of the burgeoning research areas for quinoline-containing compounds, with a focus on their therapeutic applications and performance as corrosion inhibitors. This document is intended to serve as a comprehensive resource, detailing key mechanisms of action, summarizing critical quantitative data, providing explicit experimental protocols, and visualizing complex biological and experimental workflows.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable diversity of mechanisms to thwart tumor growth and proliferation.[1][2] These compounds have been shown to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, making them promising candidates for novel cancer therapies.[2][3]
Mechanisms of Action and Key Signaling Pathways
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are frequently dysregulated in cancer.
-
Kinase Inhibition: A primary mode of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][5] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[5][6] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[7][8] Quinoline derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[7][9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to apoptosis and reduced cell growth.[11][12]
-
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, a process known as intercalation. This can disrupt DNA replication and transcription, leading to cell death.[13] Additionally, certain quinoline compounds inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, ultimately causing catastrophic DNA damage in cancer cells.[12][13]
Quantitative Data on Anticancer Activity
The efficacy of quinoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrids | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Varies | 2.2 - 15.4 | [14] |
| 2,4-Disubstituted Quinolines | U251 (Glioma), PC-3 (Prostate), K562 (Leukemia) | CDK1/CycA | Varies | [1] |
| Thieno[2,3-b]quinoline-2-carboxamide-chalcones | A549 (Lung), MCF-7 (Breast) | EGFR | 0.9 - 1.2 | [11] |
| Quinoline-based Amides | MCF-7 (Breast), A-549 (Lung) | EGFR/HER-2 | 0.025 - 0.082 | [10] |
| Quinoline-Pyrazoline Hybrids | DLD1 (Colorectal) | EGFR | 0.0318 - 0.0425 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline compound and incubate for a period of 48 to 72 hours.[18]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Antibacterial and Antiviral Applications
The quinoline scaffold is a key component in numerous antimicrobial and antiviral drugs.[19][20] The emergence of drug-resistant pathogens necessitates the development of new agents, and quinoline derivatives represent a promising avenue of research.[19]
Antibacterial Activity
Quinoline-based compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][21]
-
Mechanism of Action: A primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[21] Some derivatives may also disrupt the bacterial cell membrane or inhibit other crucial enzymes.
Antiviral Activity
Quinoline derivatives have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, and Dengue virus.[13][22][23]
-
Mechanism of Action: The antiviral mechanisms of quinoline compounds are diverse and virus-specific. For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors.[12][19] Others have been shown to inhibit viral entry or fusion with the host cell.[13]
Quantitative Data on Antimicrobial Activity
The antibacterial efficacy of quinoline derivatives is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-coupled Hybrids | S. aureus, E. coli | 0.125 - 8 | [21] |
| Quinoline-Thiazole Derivatives | S. aureus | 7.81 - 62.50 | [24] |
| Novel Quinoline Derivatives | Gram-positive bacteria | Varies |
For antiviral activity, IC₅₀ values are used to quantify the concentration required to inhibit viral replication by 50%.
| Compound Class | Virus | IC₅₀ (µM) | Reference |
| C-2 and C-3 Substituted Quinolines | HIV-1 | 1.27 - 3.35 | [13] |
| Quinoline-1,2,3-triazole-anilines | HIV-1 | 0.01032 - 0.388 | [12] |
| Quinoline-morpholine Hybrids | SARS-CoV-2 | as low as 1.5 | [25] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[22][25]
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton broth.[22]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (typically ~5×10⁵ CFU/mL).[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]
Neuroprotective Potential in Neurodegenerative Diseases
Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6][24] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[21][26]
Alzheimer's Disease
In the context of Alzheimer's disease, quinoline-based compounds are being investigated for their ability to:
-
Inhibit Acetylcholinesterase (AChE): By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[26][27]
-
Inhibit β-amyloid Aggregation: Some quinoline derivatives can prevent the aggregation of β-amyloid peptides into toxic plaques, a hallmark of Alzheimer's disease.[21]
-
Chelate Metal Ions: The dysregulation of metal ions like copper and zinc is implicated in Alzheimer's pathology. Quinoline derivatives can chelate these metals, potentially restoring homeostasis.
Parkinson's Disease
For Parkinson's disease, research into quinoline derivatives is focused on:
-
Dopamine Receptor Agonism: Some synthetic quinoline compounds act as selective dopamine D1 receptor agonists, which could help alleviate the motor symptoms of Parkinson's.[28]
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to the degeneration of dopaminergic neurons in Parkinson's disease. Quinoline derivatives with antioxidant and anti-inflammatory properties may offer neuroprotection.[6]
-
Inhibition of Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in brain regions affected by Parkinson's. Inhibiting this enzyme could offer therapeutic benefits by modulating dopamine receptor signaling.[4][5]
Quantitative Data on Neuroprotective Activity
| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Disease Model | Reference |
| Quinoline-O-carbamates | Acetylcholinesterase (AChE) | 1.3 µM | Alzheimer's | [26] |
| Dihydroxy-quinolines | Acetylcholinesterase (AChE) | ΔGB 7.9-9.1 kcal/mol (Docking Score) | Alzheimer's | [27] |
| 4-amino-7-chloroquinolines | NR4A2 Agonism | - | Parkinson's | [14] |
| Quinoline Alkaloids | PDE10A Inhibition | Docking scores higher than standard | Parkinson's | [4] |
| 6-Hydroxy-tetrahydroquinoline | Antioxidant/Anti-inflammatory | - | Parkinson's | [6] |
Corrosion Inhibition
Beyond their biomedical applications, quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[11][29] Their inhibitory action is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier.[11]
Mechanism of Corrosion Inhibition
The high electron density of the quinoline ring, along with the presence of the nitrogen heteroatom and any electron-donating substituents, allows these molecules to strongly adsorb onto the metal surface.[11] This adsorption can occur through:
-
Physisorption: Electrostatic interactions between the charged metal surface and the protonated quinoline molecule.
-
Chemisorption: The formation of coordinate bonds between the unshared electron pairs of the nitrogen atom and the vacant d-orbitals of the metal.
This adsorbed layer blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[29]
Quantitative Data on Corrosion Inhibition
The performance of corrosion inhibitors is typically evaluated by their inhibition efficiency (IE%), which is calculated from weight loss measurements or electrochemical techniques.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Quinoline Derivatives (8QNs) | Mild Steel | 1 M HCl | up to 90% | [29] |
| Quinaldine | Steel | 0.5 M HCl | Varies with concentration | [11] |
| Quinaldic Acid | Steel | 0.5 M HCl | Higher than Quinaldine | [11] |
| Quinoline Derivative (QD) | Q235 Steel | 15% HCl | up to 93.39% | [30] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Evaluation
The weight loss method is a straightforward and widely used technique to assess the effectiveness of a corrosion inhibitor.[31][32]
Protocol:
-
Specimen Preparation: Prepare metal specimens of known dimensions, polish them to a uniform finish, clean, dry, and accurately weigh them.
-
Immersion: Immerse the specimens in the corrosive solution with and without various concentrations of the quinoline inhibitor for a specified period at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, remove the specimens, clean them to remove corrosion products, dry, and re-weigh them.
-
Calculation: Calculate the corrosion rate and the inhibition efficiency (IE%) using the weight loss data.
Synthesis of the Quinoline Core
The versatility of the quinoline scaffold is enhanced by the availability of several classic and modern synthetic methods.
Classical Synthesis Methods
-
Skraup Synthesis: This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][33][34] The reaction is often exothermic and requires careful control.[3]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[1][35][36]
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is a general representation and may require optimization for specific substrates.[3][37]
Protocol:
-
Mixing: In a suitable reaction vessel, carefully mix aniline, glycerol, and an oxidizing agent (e.g., nitrobenzene).
-
Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture. Ferrous sulfate can be added to moderate the reaction.[37]
-
Heating: Gently heat the mixture to initiate the reaction. The reaction is exothermic, and the temperature should be controlled.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base.
-
Isolation and Purification: Isolate the crude quinoline, often by steam distillation, and purify it by distillation or chromatography.[3]
Experimental Protocol: Friedländer Synthesis
This is a general protocol for the acid- or base-catalyzed synthesis of quinolines.[1][38]
Protocol:
-
Reactant Mixture: In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone with the α-methylene-containing compound.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).
-
Heating: Heat the reaction mixture, often with reflux, until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, and isolate the crude product. Purify the quinoline derivative by recrystallization or chromatography.
Conclusion
The quinoline scaffold continues to be a fertile ground for research and development across multiple scientific disciplines. In the realm of medicine, quinoline derivatives offer a diverse array of mechanisms to combat cancer, infectious diseases, and neurodegeneration. In materials science, their efficacy as corrosion inhibitors is well-established. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved quinoline-based compounds with significant therapeutic and industrial applications. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
References
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- 5. Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson’s Disease through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 18. texaschildrens.org [texaschildrens.org]
- 19. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alzheimer's Association International Conference [alz.confex.com]
- 25. benchchem.com [benchchem.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A-86929 - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
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- 32. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 33. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 34. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 35. alfa-chemistry.com [alfa-chemistry.com]
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- 38. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-Quinolineboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The quinoline scaffold, for instance, is a privileged structure found in numerous therapeutic agents. The use of 3-quinolineboronic acid pinacol ester as a coupling partner offers advantages over the corresponding boronic acid, including enhanced stability, easier handling, and often improved reaction outcomes.
This document provides a detailed protocol for the Suzuki coupling reaction utilizing 3-quinolineboronic acid pinacol ester and various aryl halides. It includes tabulated data from representative reactions, a step-by-step experimental procedure, and a visual workflow to guide researchers in applying this methodology.
Data Presentation
The following table summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions involving quinoline derivatives and boronic acid pinacol esters. While specific examples using 3-quinolineboronic acid pinacol ester are not extensively documented in publicly available literature, the data presented here for the coupling of halo-quinolines with other boronic acid pinacol esters provides a strong predictive framework for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Quinolines with Boronic Acid Pinacol Esters
| Entry | Aryl Halide | Boronic Acid Pinacol Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 2-Chloro-6-methylpyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O | 100 | 18 | 94 |
| 3 | 2-(4-Bromophenoxy) quinolin-3-carbaldehyde | Phenylboronic acid | [Pd(dppf)Cl₂] (5) | - | Cs₂CO₃ (1.0) | Dioxane/H₂O | 100 | 6-8 | 60-70 |
| 4 | 2-Bromo-4-fluoroaniline | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | [Pd(dppf)Cl₂] (4.3) | - | Et₃N (4.0) | Dioxane | 120 (reflux) | 12 | Not specified |
Experimental Protocol
This protocol describes a general and robust method for the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid pinacol ester with a generic aryl bromide. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
3-Quinolineboronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-quinolineboronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate tribasic (K₃PO₄, 2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction). The mixture should be stirred to ensure all solids are suspended.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinoline product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid pinacol ester with various organic halides. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to produce 3-arylquinolines. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] The ability to synthetically diversify the quinoline core at the 3-position is crucial for fine-tuning molecular properties to optimize interactions with biological targets.[1]
Data Presentation: Reaction Conditions and Yields
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following tables summarize various reported conditions for the synthesis of 3-substituted quinolines, offering a comparative overview for reaction optimization. While the examples primarily feature the coupling of 3-bromoquinoline with various boronic acids/esters, the conditions are directly applicable and adaptable for the coupling of 3-quinolineboronic acid pinacol ester with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Boronic Acids and Esters
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2%) | DBU | THF/water | 110 | 0.17 | 82 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 82 |
Table 2: Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | 2M K₂CO₃ | DMF | 80-90 | 48 | Not specified |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | 2M K₂CO₃ | DMF | 80-90 | 48 | High (not specified) |
Experimental Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with an Aryl Bromide
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
3-Quinolineboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-quinolineboronic acid pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and small-scale synthesis.
Materials:
-
3-Quinolineboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M Potassium carbonate (K₂CO₃) (10 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a microwave vial, combine 3-quinolineboronic acid pinacol ester, the aryl halide, PdCl₂(dppf), and 2 M K₂CO₃ solution in DMA.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.[2]
-
After cooling, filter the resulting mixture.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[1]
Targeted Signaling Pathway: PI3K/Akt/mTOR
Derivatives of quinoline have been identified as potent inhibitors of critical oncology targets.[1] For instance, certain 3-arylisoquinoline derivatives have been investigated as dual inhibitors of topoisomerase I and II for liver cancer therapy, acting by intercalating DNA and inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[3][4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 3-arylquinoline derivatives.
References
Application Notes: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Medicinal Chemistry
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known as Quinoline-3-boronic Acid Pinacol Ester, is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] Its structure incorporates a stable quinoline scaffold, a core motif in numerous pharmacologically active compounds, with a pinacol boronate ester group at the 3-position.[4][5] This functional group makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the straightforward synthesis of diverse libraries of 3-substituted quinoline derivatives. This capability is crucial for developing new drug candidates and conducting detailed structure-activity relationship (SAR) studies.[6][7]
Key Applications in Drug Discovery
The quinoline-3-boronic acid pinacol ester serves as a pivotal intermediate for creating complex molecules targeting a wide array of biological pathways.[1] Its utility has been demonstrated in the synthesis of compounds with various therapeutic potentials:
-
Kinase Inhibitors: The quinoline scaffold is a privileged structure for designing kinase inhibitors.[8][9] Derivatives synthesized from this boronate ester have been investigated as inhibitors of various kinases, including Protein Kinase CK2, and dual CLK/ROCK inhibitors, which are significant targets in oncology.[10][11] The ability to introduce diverse aryl and heteroaryl groups at the 3-position allows for fine-tuning of binding affinity and selectivity within the kinase ATP-binding pocket.
-
Antitumor Agents: Many novel quinoline derivatives exhibit potent antiproliferative activity against human tumor cell lines.[6] The synthesis of these agents often relies on C-C bond formation, where the boronate ester is a key reactant. For example, studies have shown that specific substitutions on the quinoline ring can trigger cancer cell apoptosis through pathways like p53/Bax activation.[6]
-
P2X7 Receptor Antagonists: The P2X7 receptor is implicated in inflammatory diseases and neurological disorders. SAR studies on quinoline-based scaffolds have led to the discovery of potent P2X7 antagonists.[7] The synthesis of optimized antagonists with IC50 values in the low nanomolar range was achieved by modifying the quinoline core, a process facilitated by intermediates like this compound.[7]
-
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, compounds capable of inhibiting the AChE enzyme are of great therapeutic interest. Derivatives synthesized using this quinoline building block have shown significant inhibitory activity against AChE, with IC50 values indicating strong potential as therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data for bioactive compounds synthesized using quinoline-based scaffolds and typical reaction yields for their synthesis via Suzuki-Miyaura coupling.
Table 1: Biological Activity of Representative Quinoline Derivatives
| Compound Class | Target | Representative Compound | IC50 Value | Reference |
| P2X7R Antagonist | P2X7 Receptor | 2-chloro-5-adamantyl-quinoline derivative (16c) | 4 nM | [7] |
| P2X7R Antagonist | P2X7 Receptor | 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k) | 3 nM | [7] |
| Antitumor Agent | Human Tumor Cell Lines | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | < 1.0 µM | [6] |
| Kinase Inhibitor | Protein Kinase CK2 | Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 µM | [10] |
| Kinase Inhibitor | CLK1/2, ROCK2 | HSD1400 / HSD1791 | >70% inhibition @ 25 nM | [11] |
| AChE Inhibitor | Acetylcholinesterase | Quinoline Derivatives | Significant Inhibition (Specific IC50 not detailed) |
Table 2: Example Yields for Suzuki-Miyaura Coupling Reactions
| Reactants | Catalyst System | Base | Solvent | Yield | Reference |
| Aryl Halide + Arylboronic Acid | Pd(dppf)Cl2 | K2CO3 | THF/H2O | Good to excellent | [12] |
| Aryl Halide + Arylboronic Acid | Pd(PPh3)4 | K2CO3 | THF/H2O | Moderate to good | [12][13] |
| 3-Bromoquinoline + B2pin2 | Pd(dppf)Cl2 / RuPhos | KOAc | Dioxane | High Yield (General) | Adapted from borylation protocols |
| On-resin Peptide Stapling | Pd2(dba)3 / sSPhos | KF | DME/EtOH/H2O | Full Consumption | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, KF) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DME)
-
Degassed Water (if using an aqueous base solution)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (reaction flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the anhydrous solvent (e.g., Dioxane) via syringe. If using an aqueous base, prepare a 2M solution, degas it by bubbling with inert gas for 15-20 minutes, and add it to the reaction mixture.
-
Ensure the flask is equipped with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the desired 3-substituted quinoline product.
Protocol 2: Synthesis of a Quinoline-based Kinase Inhibitor Scaffold
This protocol provides a representative workflow for creating a library of potential kinase inhibitors based on a 3-(pyrimidinyl)quinoline scaffold.
Materials:
-
This compound (1.0 eq)
-
2-chloro-4-aminopyrimidine (1.1 eq)
-
Pd(dppf)Cl2 (3 mol%)
-
2M Aqueous Sodium Carbonate (Na2CO3) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Materials for workup and purification as described in Protocol 1.
Procedure:
-
Combine this compound, 2-chloro-4-aminopyrimidine, and Pd(dppf)Cl2 in a reaction flask under a nitrogen atmosphere.
-
Add DME and the degassed 2M Na2CO3 solution.
-
Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by LC-MS.
-
After cooling, perform an aqueous workup as described in Protocol 1 (dilute with Ethyl Acetate, wash with water and brine).
-
Dry the organic phase, concentrate, and purify the crude residue by silica gel chromatography to yield the 4-amino-2-(quinolin-3-yl)pyrimidine intermediate.
-
This intermediate can then undergo further functionalization at the amino group to generate a library of diverse compounds for screening against a kinase panel.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 171364-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 171364-85-5 | TCI AMERICA [tcichemicals.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Quinolineboronic Acid Pinacol Ester in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid pinacol ester is a versatile building block in organic synthesis, finding increasing applications in the development of advanced materials. The quinoline moiety, with its unique electronic and photophysical properties, imparts desirable characteristics to polymers and small molecules, making them suitable for use in organic electronics and chemical sensing. The boronic acid pinacol ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.
These application notes provide an overview of the potential uses of 3-quinolineboronic acid pinacol ester in materials science, with a focus on organic light-emitting diodes (OLEDs) and chemical sensors. Detailed experimental protocols are provided as a guide for the synthesis and fabrication of materials and devices incorporating this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 171364-85-5 | N/A |
| Molecular Formula | C₁₅H₁₈BNO₂ | N/A |
| Molecular Weight | 255.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 56-60 °C | N/A |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, Chloroform) | N/A |
Application 1: Electron Transporting Material for Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the quinoline ring makes materials incorporating this moiety suitable for use as electron transporting layers (ETLs) or as electron-transporting components in emissive layers of OLEDs. Polyquinolines, synthesized via Suzuki polycondensation, can exhibit good thermal stability and electron mobility.[1][2][3][4]
Experimental Protocol: Synthesis of a Poly(fluorene-co-quinoline) Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer incorporating 3-quinolineboronic acid pinacol ester, which can be utilized as an electron-transporting material in OLEDs.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
3-Quinolineboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), 3-quinolineboronic acid pinacol ester (1.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).
-
Solvent and Base Addition: Add a 4:1 mixture of toluene and DMF (20 mL). Separately, prepare a 2 M aqueous solution of K₂CO₃.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Under an inert atmosphere (e.g., argon or nitrogen), add the K₂CO₃ solution (5 mL) to the reaction mixture. Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the polymer from the chloroform fraction by adding methanol.
-
Collect the final polymer and dry it under vacuum at 60 °C for 24 hours.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
OLED Device Fabrication and Characterization
The synthesized polymer can be incorporated as the electron-transporting layer in a multilayer OLED device.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer / Poly(fluorene-co-quinoline) (ETL) / LiF / Al
Fabrication Protocol:
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Spin-coat the emissive material (e.g., a suitable blue or green emitting polymer or small molecule) on top of the HIL and anneal according to the material's specifications.
-
Electron Transport Layer (ETL): Dissolve the synthesized poly(fluorene-co-quinoline) in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coat it onto the emissive layer. Anneal the film to remove residual solvent.
-
Cathode Deposition: Thermally evaporate a thin layer of lithium fluoride (LiF) (1 nm) followed by a layer of aluminum (Al) (100 nm) as the cathode under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.
Device Performance Metrics:
| Parameter | Description |
| Turn-on Voltage | The voltage at which the device begins to emit light. |
| Luminance | The intensity of light emitted from the device. |
| Current Efficiency | The ratio of luminance to the current density (cd/A). |
| Power Efficiency | The ratio of the emitted optical power to the input electrical power (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted to the number of electrons injected. |
Application 2: Fluorescent Chemosensor for Metal Ions
The quinoline nucleus can act as a fluorophore and a binding site for metal ions. Polymers containing quinoline moieties can be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions, making them suitable for chemical sensor applications.[5]
Experimental Protocol: Synthesis of a Quinoline-Containing Polymer for Metal Ion Sensing
This protocol outlines the synthesis of a polymer with pendant quinoline groups for potential use in a fluorescent sensor for metal ions like Fe³⁺ or Cu²⁺.
Materials:
-
4-Vinylbenzyl chloride
-
3-Hydroxyquinoline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Monomer Synthesis (4-(quinolin-3-yloxymethyl)styrene):
-
In a round-bottom flask, dissolve 3-hydroxyquinoline (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (20 mL).
-
Add 4-vinylbenzyl chloride (1.1 mmol) to the mixture.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the monomer.
-
-
Polymerization:
-
In a Schlenk tube, dissolve the synthesized monomer (1.0 g) and AIBN (1 mol%) in anhydrous THF (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Dry the polymer under vacuum at 50 °C.
-
Sensor Fabrication and Testing
The synthesized polymer can be used to fabricate a fluorescent sensor on a solid substrate.
Fabrication Protocol:
-
Substrate Preparation: Clean glass slides or quartz plates thoroughly.
-
Polymer Film Deposition: Prepare a dilute solution of the quinoline-containing polymer in a suitable solvent (e.g., THF).
-
Deposit a thin film of the polymer onto the substrate using spin-coating or drop-casting.
-
Dry the film under vacuum to remove the solvent.
Fluorescence Sensing Protocol:
-
Baseline Measurement: Record the fluorescence spectrum of the polymer film in a buffer solution.
-
Analyte Addition: Introduce a solution containing the metal ion of interest to the polymer film.
-
Fluorescence Measurement: After a short incubation period, record the fluorescence spectrum again.
-
Data Analysis: Analyze the change in fluorescence intensity or the shift in the emission wavelength to determine the concentration of the metal ion. A Stern-Volmer plot can be used to quantify the quenching effect.
Logical Workflow for Material Synthesis and Application
Caption: Workflow for the synthesis and application of quinoline-containing polymers.
Signaling Pathway for a Fluorescent Chemosensor
Caption: Mechanism of fluorescence quenching in a quinoline-based chemical sensor.
References
Application Note: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known as quinoline-3-boronic acid pinacol ester, is a vital building block in modern organic synthesis and medicinal chemistry. Its quinoline moiety is a key scaffold in numerous pharmaceuticals, while the boronic acid pinacol ester group facilitates versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Miyaura borylation of 3-bromoquinoline.
Principle of the Method
The synthesis is achieved through a Miyaura borylation, a robust and widely used method for preparing aryl and heteroaryl boronic esters.[3][4] The reaction involves the cross-coupling of 3-bromoquinoline with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired product and regenerate the active catalyst.[1][2] The use of a relatively weak base, such as potassium acetate (KOAc), is crucial to prevent a competitive Suzuki coupling of the product with the starting material.[1][5]
Materials and Methods
Reagents and Solvents
-
3-Bromoquinoline (≥98%)
-
Bis(pinacolato)diboron (B₂pin₂) (≥99%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous (≥99%)
-
1,4-Dioxane, anhydrous (≥99.8%, sure-seal bottle)
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Equipment
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Experimental Protocol
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask, add 3-bromoquinoline (2.08 g, 10.0 mmol, 1.0 equiv), bis(pinacolato)diboron (3.05 g, 12.0 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (245 mg, 0.3 mmol, 0.03 equiv), and anhydrous potassium acetate (2.94 g, 30.0 mmol, 3.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Reaction Execution:
-
Through the septum, add 50 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the 3-bromoquinoline spot is no longer visible.
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with an additional 50 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to pale brown solid.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | |
| Molecular Weight | 255.12 g/mol | |
| CAS Number | 171364-85-5 | [6][7] |
| Typical Yield | 75-85% | N/A |
| Appearance | White to pale brown solid | |
| Melting Point | 58-62 °C | |
| Purity (by GC) | >98.0% |
Visualizations
Reaction Scheme
Caption: Miyaura borylation for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. The Miyaura borylation of 3-bromoquinoline provides good yields and high purity, making this valuable intermediate readily accessible for researchers in drug development and organic synthesis. The provided workflow and data serve as a comprehensive guide for laboratory implementation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols: The Strategic Use of 3-Quinolineboronic Acid Pinacol Ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid pinacol ester is a versatile and highly valuable building block in modern drug discovery. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of a diverse array of 3-substituted quinoline derivatives, which are privileged structures in medicinal chemistry due to their prevalence in biologically active molecules with therapeutic potential. The quinoline scaffold is a key component in numerous compounds targeting a range of diseases, particularly in oncology. The ability to readily introduce various aryl and heteroaryl substituents at the 3-position allows for extensive structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds.
Key Applications in Drug Discovery
The principal utility of 3-quinolineboronic acid pinacol ester is as a key intermediate for the synthesis of libraries of 3-aryl and 3-heteroaryl quinolines. These compounds have been shown to exhibit a wide range of biological activities, including inhibition of various protein kinases, anticancer properties, and antimicrobial effects.
Kinase Inhibition
Many quinoline derivatives synthesized using this building block have been identified as potent inhibitors of protein kinases, which are critical targets in oncology. Dysregulation of kinase signaling pathways is a hallmark of many cancers. The quinoline core can serve as a scaffold that orients substituents to interact with the ATP-binding site of kinases.
Targeted Signaling Pathways:
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer, making it a key target for therapeutic intervention.
-
CLK/ROCK Signaling: Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in the regulation of gene expression and cell migration, respectively. Dual inhibition of these kinases is an emerging strategy in cancer therapy.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid pinacol ester with an aryl or heteroaryl halide.
Materials:
-
3-Quinolineboronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., 3-bromopyridine, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial equipped with a stir bar, combine 3-quinolineboronic acid pinacol ester (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted quinoline.
Quantitative Data
The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions involving quinoline precursors and the biological activity of the resulting 3-arylquinoline derivatives.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Organic Syntheses, 2005, 81, 89 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | Not specified in search results |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 2 | 88 | Not specified in search results |
| 3-Pyridylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 74-82 | Organic Syntheses, 2005, 81, 89 |
Table 2: Anticancer Activity of 3-Arylquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-Methoxyphenyl)quinoline derivative | HL-60 | 0.91 | Molecules, 2020, 25(18), 4253 |
| 3-(4-Methoxyphenyl)quinoline derivative | MCF-7 | >10 | Molecules, 2020, 25(18), 4253 |
| 3-Arylisoquinoline derivative 1a | Huh7 (Liver Cancer) | 9.82 | Eur J Med Chem, 2022, 228, 113985[1] |
| 3-Arylisoquinoline derivative 1a | LM9 (Liver Cancer) | 6.83 | Eur J Med Chem, 2022, 228, 113985[1] |
| 2-Arylquinoline derivative 13 | HeLa (Cervical Cancer) | 8.3 | New J. Chem., 2020, 44, 16981-16995 |
| 2-Arylquinoline derivative 12 | PC3 (Prostate Cancer) | 31.37 | New J. Chem., 2020, 44, 16981-16995 |
Note: The biological activity data presented is for 3-arylquinoline derivatives that are structurally analogous to compounds that can be synthesized using 3-quinolineboronic acid pinacol ester.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Simplified c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for C-C Bond Formation with 3-Quinolineboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, utilizing 3-quinolineboronic acid pinacol ester. This versatile building block is instrumental in the synthesis of 3-arylquinolines, a privileged scaffold in medicinal chemistry and materials science due to the diverse biological activities and useful photophysical properties of its derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. 3-Quinolineboronic acid pinacol ester is a stable, easy-to-handle organoboron reagent that serves as an excellent precursor for the introduction of a quinoline-3-yl moiety onto various aromatic and heteroaromatic rings. The resulting 3-arylquinoline structures are found in numerous compounds with applications as antimalarial, antibacterial, antifungal, and antitumor agents.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the catalytic cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions
The success of the Suzuki-Miyaura coupling of 3-quinolineboronic acid pinacol ester is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of typical reaction conditions compiled from the literature for analogous reactions.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters with Aryl Halides
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Palladacycles | 0.5 - 5 mol% | The choice of ligand can be crucial for optimizing yield and reaction time. Palladacycles can offer high stability and activity.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 1.5 - 3.0 equivalents | An aqueous solution of the base is often used. The choice of base can influence the rate of transmetalation. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Typically a 3:1 to 5:1 organic to aqueous ratio | Degassing the solvent is important to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required for less reactive aryl chlorides. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid pinacol ester with an aryl halide. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 3-pyridylboronic acid pinacol ester with aryl halides.[2]
Materials:
-
3-Quinolineboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (iodide, bromide, or chloride) (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., cyclopalladated ferrocenylimine, 0.1 mol%)[2]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O, 3:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 3-quinolineboronic acid pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table presents representative data for the synthesis of 3-arylquinolines via Suzuki-Miyaura coupling of a bromoquinoline with various arylboronic acids. While the specific boronic acid ester is different, these results provide a strong indication of the expected yields and conditions for the coupling of 3-quinolineboronic acid pinacol ester with the corresponding aryl bromides.
Table 2: Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling of 3-Bromoquinoline[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 16 | 85 |
Note: This table is illustrative and based on the coupling of 3-bromoquinoline with 3-pyridylboronic acid. Similar conditions are expected to be effective for the coupling of 3-quinolineboronic acid pinacol ester with 3-bromopyridine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. The choice of base and solvent system can also have a significant impact. Increasing the temperature or reaction time may also improve conversion.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic ester. This can be minimized by using anhydrous solvents and ensuring a thoroughly inert atmosphere.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules or two boronic ester molecules can sometimes be observed. This can often be suppressed by adjusting the catalyst and reaction conditions.
By following these guidelines and protocols, researchers can effectively utilize 3-quinolineboronic acid pinacol ester for the synthesis of a wide range of 3-arylquinoline derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: One-Pot Synthesis of 3-Arylquinolines via Sequential Borylation and Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular methods for the synthesis of substituted quinolines is therefore of significant interest to the medicinal and process chemistry communities. One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer substantial advantages in terms of time, resource, and cost-effectiveness. This application note details a robust one-pot protocol for the synthesis of 3-arylquinolines from readily available 3-haloquinolines. The methodology involves an in-situ Miyaura borylation to generate a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline intermediate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl halides.
This sequential catalytic process, particularly when performed under microwave irradiation, provides rapid access to a diverse range of 3-arylquinoline derivatives, which are challenging to synthesize using traditional methods.[1] The ability to perform both the borylation and the Suzuki coupling in a single vessel streamlines the synthetic workflow and enhances overall efficiency.[2][3][4]
Reaction Scheme
The one-pot synthesis of 3-arylquinolines from a 3-haloquinoline (e.g., 3-bromoquinoline) and an aryl halide is depicted below. The process involves two sequential palladium-catalyzed steps: (1) Miyaura borylation of the 3-haloquinoline with bis(pinacolato)diboron (B₂pin₂) to form the key 3-quinoline boronate ester intermediate, and (2) Suzuki-Miyaura cross-coupling of this intermediate with an aryl halide.
Caption: General scheme for the one-pot synthesis of 3-arylquinolines.
Experimental Protocols
This protocol is adapted from a general microwave-assisted one-pot borylation/Suzuki reaction.[1]
Materials:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromotoluene, 3-chloroanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium acetate (KOAc)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor vials
Procedure:
Step 1: Miyaura Borylation
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium acetate (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (2.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 45 minutes.
-
Allow the vial to cool to room temperature.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the cooled reaction mixture from Step 1, add the aryl halide (1.0 mmol, 1.0 equiv.) and an aqueous solution of sodium carbonate (2.0 M, 1.0 mL, 2.0 equiv.).
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After cooling to room temperature, quench the reaction with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylquinoline.
Data Presentation
The following table summarizes representative results for the one-pot synthesis of various 3-arylquinolines from 3-bromoquinoline and different aryl halides, based on the optimized protocol.[1]
| Entry | Aryl Halide | Product | Reaction Time (Borylation/Suzuki) | Yield (%) |
| 1 | 4-Bromotoluene | 3-(p-Tolyl)quinoline | 45 min / 30 min | 85 |
| 2 | 3-Chloroanisole | 3-(3-Methoxyphenyl)quinoline | 45 min / 30 min | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)quinoline | 45 min / 30 min | 88 |
| 4 | 2-Bromopyridine | 3-(Pyridin-2-yl)quinoline | 45 min / 45 min | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)quinoline | 45 min / 30 min | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of 3-arylquinolines.
Catalytic Cycle
The one-pot reaction proceeds through two interconnected palladium catalytic cycles. The first cycle generates the quinoline boronate ester, which then participates in the second cycle, the Suzuki-Miyaura cross-coupling.
Caption: Interconnected catalytic cycles in the one-pot reaction.
Conclusion
The described one-pot, two-step borylation/Suzuki cross-coupling protocol offers an efficient and rapid method for the synthesis of a variety of 3-arylquinoline derivatives. This approach is highly valuable for the construction of molecular libraries for drug discovery and for streamlining the synthesis of complex molecular targets containing the 3-arylquinoline motif. The use of microwave irradiation significantly reduces reaction times, and the one-pot nature of the process improves overall synthetic efficiency by eliminating the need for intermediate isolation and purification. This methodology demonstrates broad applicability and tolerance for various functional groups on the aryl halide coupling partner.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-up Synthesis of Bioactive Molecules Using 3-Quinolineboronic Acid Pinacol Ester
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The functionalization of the quinoline ring is crucial for modulating the pharmacological activity of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]
3-Quinolineboronic acid pinacol ester is a key building block that enables the introduction of the quinoline moiety into a target molecule via the Suzuki-Miyaura coupling. This stable and easily handled boronic ester allows for the efficient synthesis of 3-aryl and 3-heteroarylquinolines, which are common structural motifs in many biologically active compounds.[][4]
These application notes provide a detailed protocol for the scale-up synthesis of a representative bioactive molecule, a BET (Bromodomain and Extra-Terminal domain) inhibitor, utilizing a Suzuki-Miyaura coupling with 3-quinolineboronic acid pinacol ester. The protocol is designed for researchers, scientists, and drug development professionals involved in process development and scale-up of active pharmaceutical ingredients (APIs).
Target Bioactive Molecule: Quinoline-based BET Inhibitors
BET inhibitors are a class of epigenetic modulators that have shown significant promise in the treatment of cancer and inflammatory diseases. They function by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and thereby downregulating the transcription of key oncogenes such as c-Myc and inflammatory genes regulated by NF-κB.[1][5][6] A prominent example of a quinoline-based BET inhibitor is I-BET762 (GSK525762A, Molibresib), which has been investigated in clinical trials.[7][8] The synthesis of such molecules often involves the coupling of a quinoline core with another heterocyclic system.
Data Presentation
The following tables summarize key quantitative data for the synthesis and activity of a representative quinoline-based BET inhibitor synthesized via Suzuki-Miyaura coupling.
Table 1: Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | Substituted 2-halopyridine (1.0 equiv) |
| Boronic Ester | 3-Quinolineboronic acid pinacol ester (1.2 equiv) |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Scale | 10 g |
| Yield | 85% (isolated) |
| Purity (by HPLC) | >98% |
Table 2: Biological Activity of a Representative Quinoline-Based BET Inhibitor
| Target | Assay | IC₅₀ / K_d | Reference |
| BET Proteins (BRD2/3/4) | FRET Assay | IC₅₀: ~35 nM | [7] |
| BET Bromodomains | Binding Assay | K_d: 50.5–61.3 nM | [9] |
| Myeloma Cells | Proliferation Assay | - | [9] |
| Pancreatic Cancer Cells | Proliferation Assay | IC₅₀: 231-2550 nM | [10] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the scale-up synthesis of a quinoline-based BET inhibitor.
Protocol 1: Scale-up Suzuki-Miyaura Coupling Reaction
This protocol describes the gram-scale synthesis of a 3-(pyridin-2-yl)quinoline core, a key intermediate for many BET inhibitors.
Materials and Reagents:
-
3-Quinolineboronic acid pinacol ester (1.0 equiv)
-
2-Bromopyridine derivative (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an appropriately sized, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-quinolineboronic acid pinacol ester (e.g., 10.0 g, 39.2 mmol, 1.0 equiv), the 2-bromopyridine derivative (e.g., 9.3 g, 47.0 mmol, 1.2 equiv), and potassium carbonate (e.g., 10.8 g, 78.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 0.64 g, 0.78 mmol, 0.02 equiv). Add anhydrous 1,4-dioxane (e.g., 160 mL) and degassed water (e.g., 40 mL) via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(pyridin-2-yl)quinoline intermediate.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the scale-up Suzuki-Miyaura coupling.
Signaling Pathway Diagrams
BET inhibitors exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the mechanism of action of quinoline-based BET inhibitors.
Caption: Mechanism of BET inhibitor action on oncogene transcription.
Caption: Inhibition of the NF-κB inflammatory pathway by BET inhibitors.
References
- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 4. parchem.com [parchem.com]
- 5. pnas.org [pnas.org]
- 6. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. I-BET 762 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reaction with 3-Quinolineboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 3-quinolineboronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with 3-quinolineboronic acid pinacol ester is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in this specific Suzuki coupling are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause. Key areas to focus on include:
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.
-
Inefficient Transmetalation: The transfer of the quinoline group from the boronic ester to the palladium center can be sluggish. This can be influenced by the choice of base, solvent, and the steric and electronic properties of the substrates.
-
Protodeboronation: The 3-quinolineboronic acid pinacol ester can be susceptible to hydrolysis and subsequent protodeboronation (replacement of the boronic ester group with a hydrogen atom), especially in the presence of water and a strong base. While pinacol esters are generally more stable than boronic acids, this side reaction can still occur.[1][2]
-
Homocoupling: Dimerization of the 3-quinolineboronic acid pinacol ester to form 3,3'-biquinoline can occur, consuming the starting material and reducing the yield of the desired cross-coupled product. This is often promoted by the presence of oxygen.[2]
-
Reaction Conditions: Suboptimal choices of catalyst, ligand, base, solvent, or temperature can all lead to poor reaction performance.
Q2: How can I prevent catalyst deactivation by the quinoline nitrogen?
A2: To mitigate catalyst deactivation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the palladium center, preventing coordination with the quinoline nitrogen, and also promote the desired oxidative addition and reductive elimination steps.
-
Catalyst Choice: Pre-formed palladium catalysts, such as Pd(dppf)Cl₂, can be effective.[1] Some modern palladacycle precatalysts are also designed for high activity with challenging substrates.[2]
Q3: What are the recommended starting conditions for optimizing the reaction?
A3: For a Suzuki coupling of 3-quinolineboronic acid pinacol ester with an aryl bromide, a good starting point for optimization would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). Carbonates are a good first choice, with phosphates being a stronger option if needed.[1]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[1][3] The presence of water can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid in situ, though it can also promote protodeboronation if not carefully controlled.
-
Temperature: 80-110 °C. Heating is generally required for these couplings.[1]
Q4: My main side-product is the homocoupling of the boronic ester. How can I minimize this?
A4: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[2] To prevent this:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas like argon or nitrogen before adding the catalyst. This can be achieved by bubbling the gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[2]
Q5: I am observing significant protodeboronation. What are the best ways to address this?
A5: While 3-quinolineboronic acid pinacol ester is more stable than the corresponding boronic acid, protodeboronation can still be an issue. To minimize this:
-
Anhydrous Conditions: If possible, switching to anhydrous conditions can significantly reduce this side reaction as water is the proton source.[2]
-
Milder Base: Consider using a milder base, such as K₂CO₃ or even KF, as stronger bases can accelerate the hydrolysis and subsequent protodeboronation.[1]
-
Alternative Boron Reagents: If protodeboronation remains a persistent problem, consider converting the pinacol ester to an even more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings involving heteroaromatic boronic acids and esters. While specific data for 3-quinolineboronic acid pinacol ester is limited, these examples provide a valuable starting point for optimization.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O (4:1) | 100 | 24 | 94 |
| Aryl Chloride | Phenylboronic acid | Pd(II) [N,O] complex | - | K₂CO₃ (2) | 2-MeTHF | RT | 1 | ~90 |
| Haloquinoline | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ (2) | DMF/H₂O | 80-100 | - | - |
| Aryl Iodide | Arylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 0.17 | - |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Optimal conditions for the Suzuki reaction of 3-quinolineboronic acid pinacol ester may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
3-Quinolineboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 10:1 v/v)
Procedure:
-
Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the 3-quinolineboronic acid pinacol ester, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common issues encountered during the Suzuki coupling of 3-quinolineboronic acid pinacol ester.
Caption: A troubleshooting workflow for improving the yield of Suzuki reactions with 3-quinolineboronic acid pinacol ester.
References
Technical Support Center: Purification of 3-Quinolineboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-quinolineboronic acid pinacol ester from a crude reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-quinolineboronic acid pinacol ester.
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
Symptoms:
-
The product appears to stick to the top of the silica gel column.
-
Elution requires a very high polarity solvent (e.g., 100% ethyl acetate), leading to co-elution with impurities.[1]
-
Significant loss of product during chromatography.
Possible Causes:
-
Hydrolysis: The pinacol ester is hydrolyzing to the more polar 3-quinolineboronic acid on the acidic silica gel surface. Boronic acids are known to interact strongly with silica.
-
Strong Adsorption: The quinoline nitrogen can interact with the acidic silanol groups on the silica surface, leading to strong, sometimes irreversible, adsorption.
Solutions:
| Solution | Description |
| Use Boric Acid-Impregnated Silica Gel | Neutralizing the silica gel surface with boric acid can suppress the over-adsorption of the pinacol ester, leading to better recovery.[2][3] |
| Deactivate Silica Gel with Triethylamine | Adding a small amount of triethylamine to the slurry when packing the column can neutralize the acidic sites on the silica gel, reducing product adsorption. |
| Use an Alternative Stationary Phase | Consider using neutral or basic alumina as the stationary phase, which may have less interaction with the basic quinoline moiety. |
| Trituration/Recrystallization | If chromatography proves consistently problematic, consider purifying the crude material by trituration or recrystallization to remove impurities before attempting chromatography on a smaller scale if necessary. |
Problem 2: Product Degradation During Purification
Symptoms:
-
Appearance of a new, more polar spot on TLC that corresponds to the boronic acid.
-
Broad peaks or streaking on TLC plates.[3]
-
Inconsistent characterization data (e.g., NMR, LC-MS) of the purified product.
Possible Causes:
-
Hydrolysis: Exposure to water or protic solvents (like methanol) can cause hydrolysis of the pinacol ester to the corresponding boronic acid.[4]
-
Acidic Conditions: The slightly acidic nature of standard silica gel can promote the cleavage of the pinacol group.
Solutions:
| Solution | Description |
| Use Anhydrous Solvents and Conditions | Ensure all solvents and glassware are dry. Work up the reaction under an inert atmosphere if possible. |
| Avoid Protic Solvents in Chromatography | If possible, use aprotic solvents for chromatography. If a protic solvent is necessary, minimize the time the compound is exposed to it. |
| Convert to a More Stable Derivative | For particularly challenging purifications, consider converting the pinacol ester to a more stable derivative, such as a potassium trifluoroborate (BF3K) salt or an N-methyliminodiacetic acid (MIDA) boronate, which can be more amenable to purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude mixture of 3-quinolineboronic acid pinacol ester?
A1: Common impurities can include unreacted starting materials (e.g., 3-bromoquinoline), homocoupled byproducts, and partially or fully hydrolyzed 3-quinolineboronic acid. The exact impurity profile will depend on the synthetic route used.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A common starting point for the purification of arylboronic acid pinacol esters is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane. Based on similar compounds, a gradient of 20% to 100% ethyl acetate in hexane is a reasonable starting point.[5]
Q3: Can I purify 3-quinolineboronic acid pinacol ester by recrystallization?
A3: Yes, recrystallization can be an effective purification method, especially if the crude material is a solid.[6] A common technique is to dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Heating to redissolve and then slow cooling should induce crystallization. For a related compound, 3-pyridylboronic acid pinacol ester, heating in cyclohexane and then cooling was effective.[7] Common solvent systems for recrystallization include hexanes/ethyl acetate, hexanes/acetone, and ethanol/water.[8][9]
Q4: My purified product shows a purity of around 95% by analysis. Is this typical?
A4: A purity of 95-97% is common for commercially available 3-quinolineboronic acid pinacol ester and is often sufficient for subsequent reactions like Suzuki couplings.[10][11] Achieving higher purity may require multiple purification steps.
Quantitative Data Summary
The following table summarizes typical outcomes for different purification methods for arylboronic acid pinacol esters. Note that the exact yield and purity for 3-quinolineboronic acid pinacol ester may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Silica Gel Chromatography | 60-90% | >95% | Yield can be lower due to adsorption on standard silica. |
| Boric Acid-Impregnated Silica Gel Chromatography | 70-95% | >95% | Generally improves yield by reducing adsorption.[2][3] |
| Recrystallization | 50-85% | >98% | Highly dependent on the impurity profile and solvent choice. Can provide very pure material. |
Experimental Protocols
Protocol 1: Column Chromatography using Boric Acid-Impregnated Silica Gel
This protocol is adapted from general procedures for the purification of pinacol boronic esters.[2]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Dissolve boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).
- Add 100 g of silica gel to this solution.
- Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
- Dry the silica gel under high vacuum for several hours to remove any residual solvent.
2. Column Packing:
- Prepare a slurry of the boric acid-impregnated silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Add a thin layer of sand to the top of the packed silica.
3. Elution:
- Dissolve the crude 3-quinolineboronic acid pinacol ester in a minimal amount of dichloromethane or the initial elution solvent.
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is a general procedure that should be optimized for 3-quinolineboronic acid pinacol ester.
1. Solvent Selection:
- Test the solubility of the crude material in various solvents to find a suitable pair (a "good" solvent and a "poor" solvent that are miscible). A good starting pair could be ethyl acetate (good) and hexane (poor).
2. Recrystallization Procedure:
- Place the crude solid in a flask.
- Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid completely.
- Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
- If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
- Allow the flask to cool slowly to room temperature.
- Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
- Dry the crystals under vacuum.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. 3-Quinolineboronic acid pinacol ester 95 171364-85-5 [sigmaaldrich.com]
- 11. 3-Quinolineboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary degradation pathway for this compound, a pinacol boronic ester, is hydrolysis.[1][2][3] This occurs when the compound is exposed to moisture, leading to the cleavage of the boronic ester bond and the formation of quinoline-3-boronic acid and pinacol. Other factors that can contribute to degradation include exposure to strong oxidizing agents and elevated temperatures.[4]
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent the ingress of moisture and air. For optimal shelf-life, storing under an inert atmosphere, such as argon or nitrogen, is also advised.
Q3: How can I visually assess if my sample of this compound has degraded?
A3: While visual inspection alone is not a definitive measure of purity, signs of degradation may include a change in the physical appearance of the solid, such as discoloration or clumping due to moisture absorption. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods such as HPLC or NMR are necessary for an accurate assessment of purity.
Q4: Can I still use a partially degraded sample in my experiments?
A4: Using a partially degraded sample is generally not recommended as it can lead to inaccurate results and difficulties in reaction work-up and product purification. The presence of quinoline-3-boronic acid can affect reaction stoichiometry and introduce impurities. If the use of a partially degraded sample is unavoidable, it is crucial to first determine the purity of the material to adjust the amount used accordingly.
Q5: Are there more stable alternatives to pinacol boronic esters?
A5: Yes, other boronic acid derivatives have been developed to offer enhanced stability. For instance, N-methyliminodiacetic acid (MIDA) boronates are known for their increased stability and are often used in situations where the corresponding pinacol ester is found to be unstable.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in Suzuki-Miyaura coupling reaction | Degradation of the boronic ester due to improper storage or handling. | - Use a fresh, properly stored sample of this compound.- Verify the purity of the existing stock using HPLC or NMR (see Experimental Protocols).- If degradation is confirmed, consider purifying the material or obtaining a new batch. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column hydrolysis during HPLC analysis or presence of moisture in the NMR solvent. | - For HPLC, use a mobile phase with a low water content or a non-aqueous reverse-phase method. Employ a column with low silanol activity.[5][6][7]- For NMR, use fresh, anhydrous deuterated solvents. |
| Difficulty in dissolving the compound | The compound should be soluble in common organic solvents. If not, it might indicate degradation to the more polar boronic acid. | - Test the solubility of a small amount in a trusted solvent.- Analyze the sample for the presence of quinoline-3-boronic acid. |
| Unexpected side products in the reaction | The presence of impurities from the degradation of the boronic ester. | - Confirm the purity of the starting material before use.- Purify the boronic ester by recrystallization or column chromatography if necessary. |
Stability and Storage Data
While specific quantitative long-term stability data for this compound is not extensively available in the public domain, the following table summarizes the general stability profile based on the known behavior of aryl boronic acid pinacol esters.
| Condition | Parameter | Recommendation/Observation |
| Temperature | Storage | 2-8°C (Refrigerated) |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. | |
| Moisture/Humidity | Hydrolysis | Highly susceptible to hydrolysis.[1][2][3] Store in a tightly sealed container in a desiccator or under an inert atmosphere. |
| Light | Photostability | Store in a dark place to avoid potential photodecomposition. |
| Air | Oxidation | While generally stable to air, storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term stability to prevent oxidation.[8] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and monitoring its degradation to quinoline-3-boronic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18).[7]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
Sample of this compound.
-
Reference standard of quinoline-3-boronic acid (if available).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Monitor the chromatogram for the appearance of a new, more polar peak corresponding to quinoline-3-boronic acid, which will have a shorter retention time than the parent ester.
-
The purity of the sample can be estimated by the relative peak areas.
-
Protocol 2: Monitoring Hydrolysis by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol describes how to use ¹H-NMR to monitor the hydrolysis of this compound.
Instrumentation and Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
NMR tubes.
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sample of this compound.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of anhydrous deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
Key signals for this compound in CDCl₃ are expected to include:
-
A sharp singlet around δ 1.3-1.4 ppm corresponding to the 12 protons of the four methyl groups on the pinacol moiety.
-
Aromatic protons of the quinoline ring in the region of δ 7.5-9.0 ppm.[9]
-
-
-
Monitoring Hydrolysis:
-
To initiate hydrolysis for monitoring purposes, a small, known amount of D₂O can be added to the NMR tube.
-
Acquire ¹H-NMR spectra at different time intervals.
-
The progress of hydrolysis can be monitored by the decrease in the integral of the pinacol methyl singlet and the appearance of a new singlet for the free pinacol, alongside changes in the aromatic signals corresponding to the formation of quinoline-3-boronic acid.
-
Visualizations
Caption: Logical relationship between storage conditions, compound stability, and experimental outcomes.
Caption: Experimental workflow for assessing the stability of the compound using HPLC and NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.uncw.edu [repository.uncw.edu]
How to prevent deboronation of 3-quinolineboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of 3-quinolineboronic acid pinacol ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoboron compound, such as 3-quinolineboronic acid pinacol ester, is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This process consumes the starting material, leading to the formation of quinoline as a byproduct and significantly reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.[4][5]
Q2: Why is 3-quinolineboronic acid pinacol ester particularly susceptible to protodeboronation?
A2: Heteroaromatic boronic acids and their esters, especially those with electron-deficient rings like quinoline, are particularly prone to protodeboronation.[1] The electronic nature of the quinoline ring system can increase the lability of the C-B bond, especially under the basic and often heated conditions used in cross-coupling reactions.[6][7]
Q3: What are the primary factors that cause protodeboronation?
A3: The main factors that accelerate protodeboronation are:
-
Base: The reaction is often base-catalyzed. Strong bases, in particular, promote the formation of more reactive arylboronate anions that are more susceptible to cleavage.[2][4][6][7]
-
Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[1][3][7]
-
Proton Source (Water): The presence of water or other protic sources is necessary for the final C-H bond formation.[1][2] While pinacol esters are more stable than the corresponding boronic acids, they can hydrolyze in the presence of water and base to form the more reactive boronic acid in situ.[3]
Q4: How can I detect and quantify deboronation?
A4: Deboronation can be detected by identifying the resulting byproduct (quinoline in this case). Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic peaks for the aromatic protons of the undesired quinoline byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the desired product from the byproduct and confirm the mass of each, allowing for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts, GC-MS can also be used for detection and quantification.[8]
-
Non-Aqueous Capillary Electrophoresis (NACE): This specialized technique is effective for analyzing boronic esters and acids without causing the hydrolysis that can occur with other methods.[9]
Q5: What are the best practices for storing 3-quinolineboronic acid pinacol ester?
A5: To ensure long-term stability, 3-quinolineboronic acid pinacol ester should be stored under conditions that minimize exposure to moisture and heat.[10][11] Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and protected from light.[11][12]
Troubleshooting Guide: Preventing Deboronation in Suzuki-Miyaura Coupling
This guide addresses the common issue of low product yield due to the degradation of 3-quinolineboronic acid pinacol ester.
Problem: Low yield of the desired cross-coupled product and detection of quinoline byproduct.
The following workflow and table summarize key variables to investigate and optimize.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Optimization Parameters
The tables below provide a summary of recommended adjustments to key experimental parameters to minimize deboronation.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base Type | Examples | Tendency for Protodeboronation | Recommendations |
| Strong Bases | NaOH, KOH, NaOtBu, KOtBu | High | Generally avoid for sensitive substrates like 3-quinolineboronic acid pinacol ester.[1][3] |
| Mild Inorganic Bases | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | Low to Moderate | Highly Recommended . These bases are effective for coupling while minimizing the rate of deboronation.[1][3] |
Table 2: Recommended Temperature Ranges for Coupling Reactions
| Temperature Range | Expected Outcome | Recommendations |
| > 100 °C | High rate of protodeboronation. | Avoid unless necessary for a particularly unreactive coupling partner. |
| 60 - 80 °C | Optimal balance for many systems. | Recommended starting range . Allows for efficient catalytic turnover while keeping the deboronation rate low.[1][3] |
| Room Temperature - 50 °C | Very low rate of protodeboronation. | Ideal if a highly active catalyst system is used that allows the reaction to proceed at lower temperatures.[1] |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol provides a starting point for coupling reactions involving 3-quinolineboronic acid pinacol ester and should be optimized for specific substrates.
1. Preparation:
-
Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).[3][13]
-
Use anhydrous solvents. If not purchased anhydrous, solvents should be dried using appropriate methods.
2. Reagent Addition:
-
To the reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a mild anhydrous base (e.g., K₃PO₄, 2.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 2 mol%).[3]
-
Add 3-quinolineboronic acid pinacol ester (1.3 equiv.).
3. Reaction:
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
4. Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water or brine, keeping the contact time with the aqueous phase to a minimum.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Purification using Neutral Alumina Chromatography
Since boronic esters can degrade on standard silica gel, neutral alumina is a recommended alternative for purification.[14]
1. Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of alumina and adding the powder to the top of the packed column.
3. Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
4. Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mechanism Visualization
The diagram below illustrates the undesired protodeboronation pathway that competes with the desired cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. QUINOLINE-3-BORONIC ACID PINACOLATE CAS#: 171364-85-5 [m.chemicalbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Optimizing catalyst loading for 3-quinolineboronic acid pinacol ester coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 3-quinolineboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low when using 3-quinolineboronic acid pinacol ester?
Low yields in Suzuki couplings with nitrogen-containing heteroaryls like quinoline are common and can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1]
-
Inefficient Oxidative Addition: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be sluggish compared to reactions with aryl bromides or iodides.[2][3]
-
Protodeboronation: The boronic ester can be cleaved from the quinoline ring before it has a chance to couple, especially in the presence of aqueous bases.[1] While pinacol esters are more robust than boronic acids, this side reaction can still occur.[1][3]
-
Homocoupling: Self-coupling of the boronic ester can form a biquinoline byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1][3]
Q2: What is the optimal catalyst loading for this reaction? Should I just add more catalyst to improve the yield?
There is no single optimal catalyst loading; it typically requires screening.
-
Typical Range: Most Suzuki reactions use a palladium catalyst loading between 0.5 and 2.0 mol%.[4][5]
-
High Loading is Not Always Better: Simply increasing the catalyst loading does not guarantee a higher yield and may increase the rate of side reactions or lead to catalyst decomposition.[6] In some cases, excess ligand relative to the palladium precatalyst can inhibit the reaction by forming less reactive catalyst species.[6]
-
Low Loading Protocols: Highly active catalyst systems can sometimes allow for very low catalyst loadings (e.g., < 0.1 mol%).[7][8]
Optimization is key. It is often best to start around 1-2 mol% and screen downwards once acceptable conditions are found.
Q3: How do I prevent protodeboronation of my 3-quinolineboronic acid pinacol ester?
Pinacol esters are generally more stable than their corresponding boronic acids, which is a key advantage.[1][9] However, if protodeboronation is suspected, consider the following:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate the hydrolysis and subsequent protodeboronation of the boronic ester.[3][10] Trying strictly anhydrous solvents and bases may help.
-
Choice of Base: The base is critical. Some reports suggest that using bases like potassium fluoride (KF) can prevent the cleavage of base-sensitive groups, although this may also reduce reaction rates.[11]
-
Protecting Groups: For particularly unstable boronic acids, conversion to more robust derivatives like MIDA boronates or aryltrifluoroborates can prevent decomposition and allow for a "slow release" of the active boronic acid under the reaction conditions.[12]
Q4: What are the best practices for setting up the reaction to avoid common side reactions like homocoupling?
-
Thorough Degassing: Oxygen is a major contributor to homocoupling.[3] Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent and reaction mixture or by using several freeze-pump-thaw cycles.[1][2]
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or an efficient precatalyst system that readily generates the active Pd(0) species in situ.[1][3]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.
Troubleshooting Guide
Issue 1: Low or No Product Formation (Starting Material Unreacted)
| Potential Cause | Suggested Solution | Citation |
| Catalyst System Inactivity | The combination of palladium source and ligand is not active enough for the specific substrates (e.g., an electron-rich aryl halide or a challenging heteroaryl coupling). | Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. |
| Low Reaction Temperature | The activation energy for a key step, often oxidative addition (especially with aryl chlorides), is not being overcome. | Gradually increase the reaction temperature. Be aware that higher temperatures can also accelerate side reactions. |
| Incorrect Base | The base may not be strong enough to promote the transmetalation step effectively. | Screen different bases. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate. |
| Solvent Issues | The reagents may not be fully soluble, or the solvent may be coordinating to the catalyst, inhibiting it (e.g., acetonitrile). | Try alternative solvents such as dioxane, THF, or DMF, often in a mixture with water. If solubility is a problem, consider solvents like DMF or 1,2-dichlorobenzene. |
Issue 2: Complex Mixture of Byproducts
| Potential Cause | Suggested Solution | Citation |
| Homocoupling of Boronic Ester | Oxygen in the reaction mixture is promoting the self-coupling of the 3-quinolineboronic acid pinacol ester. | Ensure the reaction is rigorously degassed before and during the reaction. Use a Pd(0) source or an efficient precatalyst system. |
| Protodeboronation | The boronic ester is being cleaved and replaced by a hydrogen atom, leading to quinoline as a byproduct. | Use the pinacol ester instead of the boronic acid. Consider using anhydrous conditions or screening alternative bases that are less likely to promote this side reaction. |
| Dehalogenation | The aryl halide coupling partner is being reduced, removing the halide. | This can occur via side reactions with the solvent or base. Re-evaluating the ligand and solvent choice may be necessary. |
| Reaction Temperature Too High | High temperatures, while sometimes necessary, can promote decomposition and various side reactions. | Lower the reaction temperature and screen for a more active catalyst that can operate under milder conditions. |
Data & Experimental Protocols
Catalyst Loading & Reaction Conditions Summary
The following table summarizes conditions from various Suzuki-Miyaura coupling experiments, highlighting the range of parameters that can be explored.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Pd(OAc)₂ / SPhos | 3 - 6% | Na₃PO₄ | Toluene/Water (10:1) | 100 | 16 - 24 | 15 | [13] |
| Pd₂(dba)₃ / JohnPhos | 5% | Cs₂CO₃ | THF/Water | 40 | 2.5 | N/A | [14] |
| Pd(PPh₃)₄ | 5.5% | K₂CO₃ | Dioxane/Water | 100 | 24 | N/A | [14] |
| PdCl₂(dppf) | 10% | Cs₂CO₃ | Dioxane/Water | 100 | Overnight | 80 | [15] |
| Generic Screening Range | 0.5 - 2.0% | K₃PO₄, K₂CO₃, etc. | THF, Toluene, DMF | 50 - 100 | 4 - 24 | Optimized to 92 | [1][4] |
General Experimental Protocol
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with 3-quinolineboronic acid pinacol ester. Note: All quantities and conditions should be optimized for your specific substrates.
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask or pressure tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-quinolineboronic acid pinacol ester (1.1–1.5 equiv.), and the base (2.0–3.0 equiv., e.g., K₃PO₄ or Cs₂CO₃).[15]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos), or a pre-formed catalyst complex (e.g., Pd(PPh₃)₄) (0.5–2.0 mol%).[4][14]
-
Degassing: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. If not using a glovebox, this step is critical and should involve at least 3-4 cycles of vacuum backfill with the inert gas.[1][2]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water) via syringe.[1][15]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 4–24 hours). Monitor the reaction progress by TLC or LC-MS.[1][6][15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction (e.g., with saturated aq. NH₄Cl) and dilute with an organic solvent (e.g., ethyl acetate).[1][14]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, wash with water and/or brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visual Guides & Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: A workflow diagram for troubleshooting low reaction yields.[1]
Caption: Decision tree for selecting key Suzuki coupling reaction components.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
Troubleshooting low conversion rates with 3-quinolineboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 3-quinolineboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-quinolineboronic acid pinacol ester is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, it is crucial to systematically evaluate the fundamental components of your reaction setup. Firstly, verify the integrity and purity of your starting materials, including the 3-quinolineboronic acid pinacol ester, your coupling partner (e.g., aryl halide), and the solvent. Degradation of the boronic ester or impurities in the reagents can significantly hinder the reaction. Secondly, ensure that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can lead to catalyst deactivation and undesirable side reactions like homocoupling. Finally, confirm the activity of your palladium catalyst and the appropriate choice and stoichiometry of your base and ligand.
Q2: I am observing significant amounts of protodeboronation in my reaction. How can I minimize this side reaction?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common challenge, especially with heteroaryl boronic esters. To mitigate this, consider the following strategies:
-
Choice of Base: Employing a milder base can be effective. While strong bases are often used to activate the boronic ester, they can also promote protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or CsF.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, ensuring strictly anhydrous conditions can significantly reduce its occurrence. Use dry solvents and handle reagents in a glovebox or under a robust inert atmosphere.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over the protodeboronation side reaction.
Q3: Homocoupling of my starting materials is a major byproduct. What are the primary causes and how can I prevent it?
A3: The formation of symmetrical biaryl products from the coupling of two molecules of the boronic ester (homocoupling) is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture. To suppress homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.
-
Active Catalyst: Use a high-quality palladium(0) source or a precatalyst that efficiently generates the active Pd(0) species to ensure the catalytic cycle proceeds efficiently, minimizing side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic ester can sometimes be beneficial, but large excesses may lead to increased homocoupling.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions with 3-quinolineboronic acid pinacol ester.
Problem: Low or No Product Formation
Potential Cause 1: Inactive Catalyst or Ligand
-
Solution:
-
Verify Catalyst Activity: Use a fresh batch of palladium catalyst or a reliable precatalyst. Pd(II) sources require in-situ reduction to the active Pd(0) state.
-
Ligand Selection: The nitrogen atom in the quinoline ring can coordinate to the palladium center and inhibit catalysis. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the palladium and promote the desired catalytic cycle.
-
Potential Cause 2: Inappropriate Base or Solvent
-
Solution:
-
Base Screening: The choice of base is critical. For nitrogen-containing heterocycles, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective. The optimal base may vary depending on the specific substrates and solvent.
-
Solvent System: Aprotic polar solvents such as dioxane, THF, or DMF, often in combination with water, are commonly used. The solubility of all reactants, particularly the base, is crucial for reaction efficiency.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Solution:
-
Temperature Optimization: While higher temperatures can increase reaction rates, they may also promote decomposition of the catalyst or starting materials. Experiment with a range of temperatures (e.g., 80-110 °C) to find the optimal balance.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.
-
Data Presentation
The following tables provide illustrative data on how the choice of catalyst, base, and solvent can influence the yield of Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids. Please note that these are examples from the literature with similar substrates and may not be directly representative of all reactions with 3-quinolineboronic acid pinacol ester.
Table 1: Effect of Different Bases on Yield
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 88 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 92 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 85 |
Data is illustrative and compiled from general findings in Suzuki-Miyaura coupling literature.
Table 2: Comparison of Palladium Catalysts and Ligands
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 89 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 120 | 82 |
Yields are based on literature reports for similar heteroaryl coupling reactions and serve as a comparative guide.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with an Aryl Bromide
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-quinolineboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: A logical guide for troubleshooting low conversion rates.
Technical Support Center: Minimizing Homocoupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the this compound couple together to form a symmetrical biquinoline. This byproduct consumes the boronic ester, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: What are the primary causes of homocoupling in this reaction?
A2: Homocoupling is primarily promoted by the presence of Pd(II) species in the reaction mixture.[1] This can occur when using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) if its reduction to the active Pd(0) catalyst is inefficient. Additionally, the presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to increased homocoupling.[1]
Q3: How does the quinoline nitrogen atom influence the reaction and potentially contribute to side reactions?
A3: The nitrogen atom in the quinoline ring is Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle. Furthermore, the electronic properties of the quinoline ring make it an electron-deficient heterocycle, which can affect the rates of the catalytic steps and potentially increase the susceptibility to side reactions like protodeboronation.
Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?
A4: Yes. While this compound is a pinacol ester, which is generally more stable than the corresponding boronic acid, it can still be susceptible to side reactions. Using even more stable derivatives like MIDA boronates or trifluoroborates can sometimes suppress side reactions by ensuring a slow, controlled release of the boronic acid into the catalytic cycle.[2][3]
Q5: Besides homocoupling, what other common side reactions should I be aware of with this substrate?
A5: A significant side reaction to consider is protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[2] This is particularly common with electron-deficient heteroarylboronic acids.[2] Dehalogenation of the aryl halide coupling partner is another possible side reaction.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing the formation of the homocoupling byproduct.
Issue 1: Significant formation of biquinoline homocoupling product detected by LC-MS or NMR.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | - Rigorous Degassing: Ensure the reaction mixture (solvent, base, and substrates) is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period (15-30 minutes).[2] - Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results. |
| Inefficient Reduction of Pd(II) Precatalyst | - Use a Pd(0) Precatalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). This eliminates the need for in-situ reduction, which can be a source of homocoupling. - Add a Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can facilitate the formation of the active Pd(0) species. However, this should be done cautiously to avoid reduction of the coupling partners. |
| Choice of Catalyst and Ligand | - Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway and suppress side reactions.[4] These ligands often accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. |
| Base and Solvent Selection | - Weaker Bases: Strong bases can sometimes promote side reactions. Consider screening weaker bases such as K₂CO₃ or CsF, especially if ester functionalities are present in the coupling partner. The choice of base can significantly influence selectivity.[5][6][7] - Anhydrous vs. Aqueous Conditions: While some Suzuki reactions benefit from aqueous conditions to facilitate the dissolution of the base, for heteroarylboronic esters prone to protodeboronation, anhydrous conditions might be preferable. The use of organic-soluble bases like potassium phosphate (K₃PO₄) in anhydrous solvents such as dioxane or THF can be beneficial. |
| Reaction Temperature and Time | - Lower Temperature: Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. Try running the reaction at a lower temperature for a longer period. - Monitor Reaction Progress: Avoid unnecessarily long reaction times, as this can lead to the decomposition of the boronic ester and the formation of byproducts. Monitor the reaction by TLC or LC-MS and quench it upon completion. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes reaction conditions that can influence the yield of the desired product and the formation of homocoupling byproducts for Suzuki-Miyaura couplings of electron-deficient heteroarylboronic esters. Note: This data is compiled from studies on analogous substrates and should be used as a guideline for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Buchwald-type ligands are often highly effective for challenging substrates.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Another highly active Buchwald system, good for sterically hindered partners. |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Dioxane/H₂O | 90-100 | A classic Pd(0) catalyst; may require higher loadings and temperatures. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 100-120 | A robust Pd(II) precatalyst, but homocoupling risk needs to be managed. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition and Degassing:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes for further deoxygenation.
Catalyst Addition and Reaction:
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) under an inert atmosphere if they are air-sensitive.
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any homocoupled biquinoline and other impurities.
Visualizations
References
Technical Support Center: Reactivity of 3-Quinolineboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3-quinolineboronic acid pinacol ester in chemical reactions, with a focus on solvent effects in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with 3-quinolineboronic acid pinacol ester is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving 3-quinolineboronic acid pinacol ester can stem from several factors. A primary consideration is the choice of solvent, which can significantly influence reaction rates and outcomes. Additionally, the catalyst system, base, and reaction temperature are critical parameters that may require optimization.
Common issues to investigate include:
-
Suboptimal Solvent System: The polarity and proticity of the solvent can affect the solubility of reagents and the stability of the catalytic species.
-
Inactive Catalyst: Ensure the palladium catalyst and ligand are active and appropriate for the specific coupling partners.
-
Inappropriate Base: The choice and strength of the base are crucial for the transmetalation step.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at an optimal rate.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and side reactions.
Q2: I am observing significant side product formation, such as homocoupling of the boronic ester or deboronation. How can I mitigate these issues?
A2: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of all solvents and the reaction vessel is essential. Using a Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom and can be a significant issue with heteroaryl boronic esters. While pinacol esters are generally more stable than their corresponding boronic acids, this can still occur. Using anhydrous solvents or minimizing the amount of water in the reaction mixture can reduce protodeboronation. A milder base may also be beneficial.
Q3: The solubility of my reagents in the chosen solvent system appears to be poor. What are my options?
A3: Poor solubility of reagents can hinder reaction kinetics. Highly polar heterocyclic compounds can exhibit poor solubility in many organic solvents.[1] Consider the following:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Common choices for Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, as well as polar aprotic solvents like N,N-dimethylformamide (DMF) and toluene.
-
Solvent Mixtures: Using a co-solvent system, such as dioxane/water or THF/water, can improve the solubility of both the organic and inorganic reagents.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Suzuki-Miyaura coupling of 3-quinolineboronic acid pinacol ester?
A1: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It is not merely an inert medium but actively influences the reaction by:
-
Solubilizing Reagents: Ensuring that the aryl halide, boronic ester, catalyst, and base are sufficiently dissolved to interact.
-
Stabilizing Catalytic Species: Coordinating to the palladium center and influencing its reactivity and stability.
-
Affecting Reaction Kinetics: The polarity of the solvent can impact the rates of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Influencing Side Reactions: The choice of solvent can either promote or suppress side reactions like protodeboronation and homocoupling.
Q2: Is water necessary in the solvent system when using a pinacol ester?
A2: While 3-quinolineboronic acid pinacol ester can react under anhydrous conditions, the presence of water in the solvent system (e.g., THF/H₂O or dioxane/H₂O) can sometimes be beneficial. Water can aid in the dissolution of the inorganic base and may facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid in situ. Boronic acids are generally more reactive in the transmetalation step than their pinacol ester counterparts.[2][3] However, an excess of water can promote protodeboronation, so the optimal water content often needs to be determined empirically.
Q3: Which solvents are typically recommended for Suzuki-Miyaura reactions with heteroaryl boronic esters like 3-quinolineboronic acid pinacol ester?
A3: A variety of solvents can be effective, and the optimal choice depends on the specific coupling partners and other reaction conditions. Commonly used solvents include:
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF), often mixed with water.
-
Aromatic Hydrocarbons: Toluene is a frequent choice, particularly for reactions run at higher temperatures.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, especially for less reactive substrates, but can be more difficult to remove.
-
"Green" Solvents: More environmentally friendly solvents are also being explored for Suzuki-Miyaura couplings.[4]
A screening of solvents is often the best approach to identify the optimal conditions for a specific reaction.
Data Presentation
The following table summarizes the effect of different solvent systems on the yield of Suzuki-Miyaura coupling reactions involving 3-bromoquinoline. While not all examples use 3-quinolineboronic acid pinacol ester specifically, they provide a valuable comparison of solvent performance for a closely related system.
| Coupling Partner | Solvent System | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | THF/H₂O | Palladacycle | DBU | 110 | 0.17 | 82[5][6] |
| Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | K₃PO₄ | 90 | 12 | 85-95[6] |
| 4-Methoxyphenylboronic acid | DMF/H₂O (5:1) | Pd(dppf)Cl₂ | Na₂CO₃ | 100 | 8 | 80-90[6] |
| Thiophene-3-boronic acid | Toluene/H₂O (10:1) | Pd₂(dba)₃ / SPhos | K₂CO₃ | 100 | 16 | 75-85[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine the aryl halide (1.0 equiv.), 3-quinolineboronic acid pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Column chromatography conditions for 3-quinolineboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography of 3-quinolineboronic acid pinacol ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 3-quinolineboronic acid pinacol ester using column chromatography?
A1: The primary challenges stem from the compound's chemical nature. The basic quinoline nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, tailing, and sometimes irreversible adsorption.[1][2][3] Additionally, boronic acid pinacol esters can be susceptible to hydrolysis back to the corresponding boronic acid, especially on prolonged exposure to silica gel.[4]
Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of 3-quinolineboronic acid pinacol ester?
A2: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.[5] A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is a reasonable starting point. If the compound does not move significantly from the baseline, the polarity of the eluent should be increased. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.[5] To mitigate tailing, the addition of a small amount of triethylamine (0.5-1%) to the mobile phase is often beneficial.[1]
Q3: My compound streaks badly on the TLC plate. What can I do?
A3: Streaking, or tailing, is a common issue for basic compounds like quinolines on silica gel.[1] This is due to the interaction with acidic sites on the stationary phase. To resolve this, you can add a small percentage of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.[1][3] This deactivates the acidic sites on the silica, leading to more symmetrical spots.
Q4: Can I use a stationary phase other than silica gel?
A4: Yes, if you continue to face issues with silica gel, neutral alumina is a viable alternative for the purification of basic and acid-sensitive compounds.[2] Another specialized option is to use silica gel that has been impregnated with boric acid, which has been shown to reduce the over-adsorption of boronic esters.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of 3-quinolineboronic acid pinacol ester.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or tails during column chromatography. | The basic quinoline nitrogen is interacting with acidic silanol groups on the silica gel.[1][2] | Add 0.5-2% triethylamine to your elution solvent to neutralize the acidic sites. Alternatively, consider using neutral alumina as the stationary phase.[2][3] |
| The compound is not eluting from the column (stuck at the top). | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of your eluent system. If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If issues persist, consider deactivating the silica with triethylamine before loading your compound.[6] |
| The compound elutes with the solvent front. | The eluent is too polar. | Decrease the polarity of your eluent system. If using a hexanes/ethyl acetate system, increase the percentage of hexanes. |
| Low recovery of the compound after chromatography. | The compound may be degrading on the silica gel (hydrolysis). The compound may be irreversibly adsorbed. | Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Consider using a deactivated stationary phase like triethylamine-treated silica or neutral alumina.[2][6] A plug filtration through a shorter column may also be a better option than a long purification. |
| Co-elution of impurities with the desired product. | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using TLC with various solvent ratios and combinations. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may improve separation.[6] |
Experimental Protocols
TLC Analysis of 3-Quinolineboronic Acid Pinacol Ester
A recommended starting solvent system for TLC analysis is a mixture of hexanes and ethyl acetate.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | 7:3 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine if streaking occurs) |
| Visualization | UV light (254 nm) |
Procedure:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The desired product should appear as a dark spot.
Column Chromatography Protocol for 3-Quinolineboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc), containing 0.5% Triethylamine. |
| Column Packing | Slurry packing is recommended. |
Procedure:
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent until a homogenous slurry is formed.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica surface.
-
Load the Sample: Dissolve the crude 3-quinolineboronic acid pinacol ester in a minimal amount of the initial eluent or a compatible solvent. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses to elute your compound.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-quinolineboronic acid pinacol ester.
Visualizations
Caption: A typical experimental workflow for the purification of 3-quinolineboronic acid pinacol ester.
Caption: A troubleshooting decision tree for common chromatography issues.
References
Validation & Comparative
A Comparative Guide to 3-Quinolineboronic Acid Pinacol Ester and Other Quinoline Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. The strategic functionalization of the quinoline core, particularly at the 3-position, is crucial for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating C-C bonds to this heterocycle. This guide provides an objective comparison of the performance of 3-quinolineboronic acid pinacol ester against other common quinoline derivatives, such as 3-haloquinolines, in this key transformation, supported by experimental data.
Executive Summary
The choice of a quinoline derivative for Suzuki-Miyaura coupling is a trade-off between reactivity, stability, and cost. While 3-iodo- and 3-bromoquinolines are highly reactive, they can be more expensive and less stable than their chloro- counterpart. 3-Quinolineboronic acid pinacol ester offers excellent stability for multi-step synthesis and is a valuable alternative, particularly when the corresponding boronic acid is unstable. The selection of the optimal derivative is highly dependent on the specific synthetic challenge, including the reactivity of the coupling partner and the desired reaction conditions.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura reaction is significantly influenced by the nature of the quinoline derivative. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, this data is compiled from different sources and should be interpreted as a guide to general reactivity trends.
Table 1: Comparison of 3-Haloquinolines in Suzuki-Miyaura Coupling
This table illustrates the general reactivity trend for 3-haloquinolines, which follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1] This trend generally translates to milder reaction conditions and shorter reaction times for the more reactive halides.
| Quinoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodoquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~98 (estimated) | [2] |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | [3] |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | High | [3] |
| 3-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | [4] |
Note: The yield for 3-iodoquinoline is an estimation based on the high reactivity of iodoarenes and data for analogous systems, as a direct report for this specific reaction was not found.[2]
Table 2: Comparison of 3-Quinolineboronic Acid Pinacol Ester vs. 3-Bromoquinoline
This table compares the utility of 3-quinolineboronic acid pinacol ester as a nucleophile with 3-bromoquinoline as an electrophile in Suzuki-Miyaura couplings. Boronic esters are generally more stable but may be less reactive than the corresponding boronic acids.[5]
| Quinoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Quinolineboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~90 (estimated) | (Adapted from[6]) |
| 3-Bromoquinoline | 4-Anisoleboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Acetone/H₂O | 40-45 | 0.5-7 | 96 | [3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | DBU | THF/H₂O | Ambient | Varies | Varies | [3] |
Note: The yield for 3-quinolineboronic acid pinacol ester is an estimation based on typical Suzuki-Miyaura couplings of heteroaryl boronic esters with aryl bromides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid
This protocol is a general procedure adapted from published literature for the coupling of 3-bromoquinoline with an arylboronic acid.[3]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.
Protocol 2: Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with an Aryl Halide
This protocol is a general procedure for the coupling of a heteroarylboronic acid pinacol ester with an aryl halide, which can be adapted for 3-quinolineboronic acid pinacol ester.
Materials:
-
3-Quinolineboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the aryl halide, 3-quinolineboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.[3]
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Logical Workflow for Selecting a Quinoline Derivative
This diagram provides a logical decision-making process for selecting the appropriate quinoline derivative for a Suzuki-Miyaura coupling based on key experimental considerations.
Caption: A decision tree for selecting a quinoline derivative for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-Quinolineboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the planning of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity, stability, and handling of 3-quinolineboronic acid and its pinacol ester, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.
The fundamental difference between 3-quinolineboronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] However, this increased reactivity often comes at the cost of lower stability, as they are susceptible to decomposition pathways like protodeboronation, especially with heteroaromatic systems.[3][4] Pinacol esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store, though they may exhibit slower reaction kinetics.[1][4]
Quantitative Performance Comparison
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 |
| Thiophene-3-boronic acid | 3-Bromoquinoline | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Bromoquinoline | Palladacycle (1.2) | Xantphos | DBU | THF/H₂O | 110 | 0.17 | 82 |
This data is compiled from various sources and should be used for comparative purposes only, as reaction conditions are not identical.
The data suggests that both boronic acids and pinacol esters can be effective in the Suzuki-Miyaura coupling with 3-bromoquinoline, affording good to excellent yields. Notably, the reaction with the pinacol ester proceeded to a high yield in a significantly shorter time, albeit at a higher temperature and with a more specialized catalyst system.
Stability and Handling
The stability of the boronic acid is a crucial factor, particularly for N-heterocyclic compounds. Heteroaryl boronic acids, especially those where the boronic acid group is in proximity to the nitrogen atom, are prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] Studies on analogous compounds like 3-pyridylboronic acid have shown significant decomposition under basic aqueous conditions, while the corresponding pinacol ester remains largely intact.[5] This enhanced stability of the pinacol ester translates to a longer shelf-life, easier purification by chromatography, and more reproducible reaction outcomes.[1][4]
Reaction Mechanism and the Role of the Pinacol Ester
The generally accepted mechanism for the Suzuki-Miyaura coupling involves the in-situ formation of a boronate species from the boronic acid and a base, which then undergoes transmetalation with the palladium catalyst. It is widely believed that boronic acid pinacol esters hydrolyze under the aqueous basic conditions of the reaction to form the corresponding boronic acid, which then enters the catalytic cycle. However, direct transmetalation from the pinacol ester is also considered possible.[6] The pinacol ester can be viewed as a stable precursor that slowly releases the more reactive boronic acid during the reaction.
Logical Relationship of Reactivity and Stability
Caption: Decision framework for selecting between 3-quinolineboronic acid and its pinacol ester.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 3-bromoquinoline with either a boronic acid or a pinacol ester. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with 3-Quinolineboronic Acid
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
3-Quinolineboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, 3-quinolineboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 3-Quinolineboronic Acid Pinacol Ester
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
3-Quinolineboronic acid pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-6 mol%)
-
K₃PO₄ (2-3 equiv)
-
Toluene/Water (10:1, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to a dry Schlenk tube.
-
Remove the tube from the glovebox and add 3-bromoquinoline, 3-quinolineboronic acid pinacol ester, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The choice between 3-quinolineboronic acid and its pinacol ester depends on the specific requirements of the synthesis.
-
Choose 3-quinolineboronic acid when:
-
Rapid reaction times are desired for high-throughput screening.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential decomposition can be mitigated by careful control of reaction conditions.
-
-
Choose 3-quinolineboronic acid pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for complex, multi-step syntheses.
-
Reproducibility and robustness of the reaction are paramount.
-
For most applications, particularly in the context of drug development and complex molecule synthesis, the superior stability and handling properties of 3-quinolineboronic acid pinacol ester make it the more reliable and often preferred reagent, despite the potential need for slightly more forcing reaction conditions.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boron-Based Reagents for the Synthesis of 3-Arylquinolines
For researchers, scientists, and drug development professionals, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline moiety is a privileged structure, frequently incorporated into therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the derivatization of such scaffolds, and the choice of the organoboron reagent is critical to its success. This guide provides an objective comparison of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline and its principal alternatives, offering experimental data and detailed protocols to inform reagent selection in the synthesis of 3-arylquinolines.
The pinacol ester of quinoline-3-boronic acid is a widely utilized reagent due to its relative stability and ease of handling compared to the free boronic acid. However, alternative reagents such as quinoline-3-boronic acid itself, potassium quinoline-3-trifluoroborate, and quinoline-3-MIDA boronate offer distinct advantages in terms of reactivity, stability, and reaction compatibility. This guide will delve into a comparative analysis of these reagents, focusing on their performance in the Suzuki-Miyaura cross-coupling with 3-bromoquinoline as a model substrate.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 3-(Pinacolboronate)quinoline | P1 (palladacycle) (1.2) | Xantphos (L4) | DBU | THF/H₂O | 110 | 0.17 | 82 | [1][2][3] |
| Quinoline-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 | [2] |
| Potassium Quinoline-3-trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | - | Et₃N | n-PrOH | 80 | - | (High) | [4] |
| Quinoline-3-MIDA boronate | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | THF/H₂O | 80 | 12 | (High) | [5] |
Note: Yields are highly substrate and condition dependent. The data presented are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for the synthesis of the alternative reagents and a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Quinoline-3-boronic acid
This protocol describes the synthesis of quinoline-3-boronic acid from 3-bromoquinoline.
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (2M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
2M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate.
-
Add n-butyllithium dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by the slow addition of 2M HCl.
-
Adjust the pH to 7 with 2M NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding hexanes to afford quinoline-3-boronic acid as a white solid.
Synthesis of Potassium Quinoline-3-trifluoroborate
Potassium organotrifluoroborates are known for their enhanced stability. They can be readily prepared from the corresponding boronic acid.[6]
Materials:
-
Quinoline-3-boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve quinoline-3-boronic acid in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid.
-
A white precipitate of potassium quinoline-3-trifluoroborate will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum.
Synthesis of Quinoline-3-MIDA boronate
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are compatible with chromatography, making them ideal for multi-step synthesis.[5][7][8][9]
Materials:
-
Quinoline-3-boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add quinoline-3-boronic acid and N-methyliminodiacetic acid in toluene.
-
Heat the mixture to reflux and azeotropically remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline
This protocol provides a general guideline for the coupling of 3-bromoquinoline with a boronic acid derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Organoboron reagent (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a flame-dried Schlenk flask, combine 3-bromoquinoline, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry and Biology
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Biological Significance: Quinolines as Kinase Inhibitors
The interest in synthesizing diverse 3-arylquinolines is largely driven by their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy. Many quinoline derivatives have been shown to target critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and c-Met pathways.[1][2][3][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
The PI3K/Akt/mTOR and c-Met Signaling Pathways
The following diagram illustrates the interconnectedness of the PI3K/Akt/mTOR and c-Met signaling pathways and highlights where quinoline-based inhibitors can intervene. Aberrant activation of these pathways promotes cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.
Caption: Inhibition of the c-Met and PI3K/Akt/mTOR signaling pathways by 3-arylquinolines.
The ability to efficiently synthesize a wide array of 3-arylquinolines using the discussed boron-based reagents is therefore of high importance for the discovery of novel and more potent kinase inhibitors. The choice of reagent will depend on a balance of factors including the stability of the boronic acid, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 15. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamscience.com [benthamscience.com]
The Decisive Advantage: Why Quinoline Pinacol Esters Outperform Other Boronic Esters in Drug Discovery
In the landscape of modern synthetic chemistry, particularly within the demanding realms of pharmaceutical research and drug development, the choice of reagents can dictate the success of a synthetic campaign. For the construction of complex molecules featuring the quinoline scaffold—a privileged structure in medicinal chemistry—boronic acid derivatives are indispensable tools for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. While various boronic esters are available, the pinacol ester of quinoline boronic acid has emerged as a superior choice, offering a compelling balance of stability, reactivity, and ease of handling. This guide provides an objective comparison of quinoline pinacol boronic esters with other alternatives, supported by experimental principles and data from analogous heterocyclic systems.
Executive Summary: Stability and Practicality Reign Supreme
The primary advantage of employing the pinacol ester of a quinoline boronic acid lies in its significantly enhanced stability compared to the free boronic acid. Boronic acids are notoriously prone to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and diminished yields. The pinacol group effectively shields the boron atom, rendering the ester less susceptible to moisture and air, which translates to a longer shelf-life and greater reliability in synthetic procedures.[1][2]
While other boronic esters, such as those derived from neopentyl glycol or N-methyliminodiacetic acid (MIDA), also offer enhanced stability, the pinacol ester often provides the optimal balance for most applications. MIDA boronates, in particular, exhibit exceptional stability, making them ideal for notoriously unstable heteroaryl boronic acids, such as 2-pyridyl systems which serve as a good proxy for certain quinoline isomers.[3] However, their use often requires a specific deprotection step to release the active boronic acid for coupling. Pinacol esters, on the other hand, are often competent to react directly or hydrolyze in situ under standard Suzuki-Miyaura conditions, simplifying the reaction workflow.[4]
Comparative Data: Stability, Reactivity, and Purification
While direct head-to-head quantitative data for all isomers of quinoline boronic esters under identical conditions is scarce in the literature, we can draw strong inferences from studies on closely related N-heterocyclic systems, such as pyridines. The following tables summarize the expected performance characteristics.
Table 1: Comparative Stability of Boronic Acid Derivatives
| Boron Derivative | Structure | Stability Profile | Key Advantages | Key Disadvantages |
| Quinoline Boronic Acid | Quinoline-B(OH)₂ | Low. Prone to protodeboronation and boroxine formation.[5] | High reactivity. | Poor shelf-life, difficult to handle and purify.[5] |
| Quinoline Pinacol Boronate | Quinoline-B(pin) | High. Significantly more stable to air and moisture.[2][6] | Good balance of stability and reactivity, easy to handle, compatible with chromatography. [7] | Can be susceptible to hydrolysis on silica gel.[6] |
| Quinoline MIDA Boronate | Quinoline-B(MIDA) | Very High. Exceptionally stable crystalline solids.[3] | Excellent for unstable boronic acids, allows for iterative cross-coupling. | Requires a distinct hydrolysis step for activation ("slow-release").[3] |
| Quinoline Neopentyl Glycol Boronate | Quinoline-B(neop) | High. Similar to pinacol esters. | Can offer different solubility and reactivity profiles. | Less commonly available than pinacol esters. |
| Quinoline Trifluoroborate Salt | Quinoline-BF₃K | High. Crystalline and air-stable. | Good stability. | Can have slower release of the boronic acid.[3] |
Table 2: Representative Suzuki-Miyaura Coupling Performance (Yields)
Data below is representative and extrapolated from studies on analogous 2-pyridyl systems, which exhibit similar challenges to certain quinoline isomers due to the coordinating nitrogen atom.
| Boron Reagent (2-pyridyl analog) | Coupling Partner | Catalyst System | Base | Yield (%) |
| 2-Pyridylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | ~30-50% (often variable) |
| 2-Pyridyl Pinacol Boronate | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos / Cu(I) salt | K₃PO₄ | ~70-85% [8] |
| 2-Pyridyl MIDA Boronate | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | >90%[3] |
The data suggests that for unstable heteroaryl systems, MIDA boronates provide the highest and most consistent yields due to their "slow-release" mechanism, which maintains a low concentration of the reactive boronic acid, thus minimizing decomposition.[3] However, pinacol esters, especially with optimized catalytic systems that may include copper co-catalysts, provide excellent yields and represent a more straightforward approach.[8]
Experimental Protocols and Methodologies
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for comparing the reactivity of different quinoline boronic esters.
-
Reaction Setup: To an oven-dried reaction vial, add the quinoline boronic ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure and analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol for Assessing Hydrolytic Stability
The hydrolytic stability of different boronic esters can be compared by monitoring their decomposition over time in a buffered aqueous solution.
-
Sample Preparation: Prepare a stock solution of each quinoline boronic ester in a suitable organic solvent (e.g., acetonitrile).
-
Hydrolysis Initiation: Dilute an aliquot of the stock solution into a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) to a final concentration of 0.5 mM.
-
Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the aliquot by reverse-phase HPLC, monitoring the disappearance of the boronic ester peak and the appearance of the corresponding boronic acid peak.
-
Data Analysis: Plot the concentration of the boronic ester versus time to determine the rate of hydrolysis.[9][10]
Visualization of Key Concepts
Boronic Ester Stability Hierarchy
The following diagram illustrates the general hierarchy of stability for different types of boronic acid derivatives.
Caption: General stability trend of boronic acid derivatives.
Suzuki-Miyaura Catalytic Cycle Workflow
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the boronic ester.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
Spectroscopic Purity Analysis of 3-Quinolineboronic Acid Pinacol Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the purity of starting materials is paramount. 3-Quinolineboronic acid pinacol ester is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative analysis of standard spectroscopic methods for confirming the purity of 3-quinolineboronic acid pinacol ester, with a focus on identifying the common impurity, 3-quinolineboronic acid, which arises from hydrolysis.
Comparison of Analytical Techniques
The purity of 3-quinolineboronic acid pinacol ester can be assessed using several spectroscopic and chromatographic techniques. While each method offers valuable information, a combination of techniques provides the most comprehensive purity profile.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed structural information and quantitative analysis of the main component and proton-bearing impurities. | Rapid, non-destructive, and highly quantitative for soluble components. | Can be complex to interpret with overlapping signals. Insensitive to non-proton-bearing impurities. |
| ¹³C NMR Spectroscopy | Complements ¹H NMR by providing information on the carbon skeleton. | Useful for identifying structural isomers and impurities with distinct carbon environments. | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and its fragments. | Highly sensitive, provides molecular weight confirmation, and can identify impurities with different masses. | Can be destructive, and ionization efficiency can vary between compounds, affecting quantification. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast and non-destructive. Useful for detecting the presence of hydroxyl groups from the boronic acid impurity. | Provides limited structural detail and is not ideal for quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separates the main component from its impurities, allowing for quantification. | Highly sensitive and quantitative. Can be optimized to separate closely related impurities. | Boronic acid pinacol esters can be prone to hydrolysis on the column, requiring specialized methods. |
Spectroscopic Data for Purity Assessment
The following tables summarize the expected spectroscopic data for 3-quinolineboronic acid pinacol ester and its primary hydrolysis product, 3-quinolineboronic acid.
¹H and ¹³C NMR Spectral Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | 3-Quinolineboronic Acid Pinacol Ester (CDCl₃) | 3-Quinolineboronic Acid (DMSO-d₆) |
| ¹H NMR | ||
| Quinoline H2 | ~9.2 | ~9.3 |
| Quinoline H4 | ~8.5 | ~8.8 |
| Quinoline H5/H8 | ~8.1 | ~8.2 |
| Quinoline H6/H7 | ~7.6 - 7.8 | ~7.6 - 7.8 |
| Pinacol CH₃ | ~1.4 | - |
| ¹³C NMR | ||
| Quinoline C2 | ~153 | ~152 |
| Quinoline C3 (C-B) | Not typically observed | ~125 |
| Quinoline C4 | ~140 | ~138 |
| Quinoline C4a | ~128 | ~128 |
| Quinoline C5 | ~129 | ~129 |
| Quinoline C6 | ~127 | ~127 |
| Quinoline C7 | ~129 | ~129 |
| Quinoline C8 | ~130 | ~130 |
| Quinoline C8a | ~148 | ~148 |
| Pinacol C(CH₃)₂ | ~84 | - |
| Pinacol CH₃ | ~25 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The key diagnostic signals in the ¹H NMR spectrum for the pinacol ester are the singlet for the twelve methyl protons of the pinacol group at approximately 1.4 ppm. The absence or reduction in the integration of this peak, with the concomitant appearance of a broad signal for the B(OH)₂ protons in the corresponding boronic acid, is a clear indicator of hydrolysis.
Mass Spectrometry and Infrared Spectroscopy Data
Table 2: MS and IR Spectral Data
| Technique | 3-Quinolineboronic Acid Pinacol Ester | 3-Quinolineboronic Acid |
| Mass Spec. (EI) | M⁺ at m/z 255 | M⁺ at m/z 173 |
| IR Spectroscopy (KBr, cm⁻¹) | ~2980 (C-H), ~1600 (C=N), ~1370 (B-O) | ~3400 (br, O-H), ~1600 (C=N), ~1350 (B-O) |
The mass spectrum provides a clear distinction between the pinacol ester and the boronic acid based on their molecular weights. In the IR spectrum, the presence of a broad absorption band around 3400 cm⁻¹ is a strong indication of the O-H stretching vibration from the boronic acid impurity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard proton NMR pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled carbon NMR pulse program. A larger number of scans will be necessary compared to ¹H NMR.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography system. Electron ionization (EI) is a common method for such compounds.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1][2][3] Press the mixture into a thin, transparent pellet using a hydraulic press.[1][2][3]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-quinolineboronic acid pinacol ester.
Comparison with Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful alternative for purity assessment. However, the analysis of boronic acid pinacol esters by conventional reversed-phase HPLC can be challenging due to their susceptibility to on-column hydrolysis, leading to inaccurate purity determinations. Specialized HPLC methods, often employing aprotic diluents and basic mobile phases, are necessary to mitigate this degradation. While more complex to develop, a validated HPLC method can provide superior separation and quantification of various impurities compared to standalone spectroscopic techniques.
The following diagram illustrates the logical relationship in choosing an analytical method.
References
A Comparative Guide to the Cross-Validation of 3-Quinolineboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-quinolineboronic acid pinacol ester with alternative boronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions. The information presented herein is supported by experimental data to aid in the selection of appropriate reagents for the synthesis of complex molecules, particularly those with applications in drug discovery.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The choice of boronic acid derivative is a critical parameter that influences the efficiency, yield, and substrate scope of the Suzuki-Miyaura cross-coupling reaction. While 3-quinolineboronic acid pinacol ester is a versatile and widely used reagent, alternatives such as other arylboronic acid pinacol esters and N-methyliminodiacetic acid (MIDA) boronate esters offer distinct advantages in terms of stability and reactivity.
Table 1: Quantitative Comparison of Boronic Acid Derivatives in a Representative Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethyl-isoxazole-4-boronic acid pinacol ester | 3-Bromoquinoline | P1-L4 (1.2) | DBU | THF/H₂O | 110 | 10 | 82 | [1] |
| Phenylboronic acid | 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 80-90 | 12-16 | High (not specified) | [2] |
| Thiophene-2-boronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~60 | [3] |
| Thienyl MIDA boronate | 2,5-dibromo-3-hexylthiophene | SPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 (Polymer Mn) | [4] |
Note: The data in this table is compiled from different sources and reaction conditions are not identical, thus direct comparison of yields should be made with caution. The table illustrates the range of conditions and yields achievable with different boronic acid derivatives.
Key Performance Differences: Pinacol Esters vs. MIDA Boronates
Pinacol esters , such as 3-quinolineboronic acid pinacol ester, are generally stable, crystalline solids that are easier to handle and purify than their corresponding boronic acids. They are widely used in a vast range of applications.
MIDA boronate esters offer superior stability, particularly for boronic acids that are prone to decomposition. This enhanced stability allows for their use in complex, multi-step syntheses, including iterative cross-coupling strategies. MIDA boronates act as a protecting group for the boronic acid, which is released in a controlled manner under specific reaction conditions. This can lead to higher reaction yields, especially with challenging substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid Pinacol Ester
This protocol is adapted from a study on the optimization of the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester.[1]
Materials:
-
3-Bromoquinoline
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Palladacycle precatalyst (e.g., P1-L4)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
Water
-
Internal standard (for yield determination)
Procedure:
-
Prepare stock solutions of the precatalyst, 3-bromoquinoline (with internal standard), and 3,5-dimethylisoxazole-4-boronic acid pinacol ester in THF.
-
In a reaction vial, combine the 3-bromoquinoline solution and the boronic acid pinacol ester solution.
-
Add the precatalyst solution to the reaction mixture.
-
Add DBU and water.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 10 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or other suitable chromatographic techniques to determine the yield of the product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
References
Benchmarking 3-Quinolineboronic Acid Pinacol Ester: A Comparative Guide to Suzuki-Miyaura Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceuticals and novel chemical entities, the formation of carbon-carbon bonds is a foundational step. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, with the choice of organoboron reagent being critical to its success. This guide provides an objective comparison of 3-quinolineboronic acid pinacol ester with other classes of coupling reagents, supported by experimental data, to inform reagent selection for the synthesis of 3-arylquinolines and related scaffolds.
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to functionalize the 3-position of the quinoline ring via cross-coupling reactions is therefore of significant interest. 3-Quinolineboronic acid pinacol ester is a commonly used reagent for this transformation due to its stability and ease of handling compared to the corresponding boronic acid. However, a variety of other organoboron reagents, such as potassium organotrifluoroborates, also serve as effective coupling partners. This guide will delve into a comparison of these reagents, focusing on reaction efficiency and conditions.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The nature of the organoboron reagent can significantly influence the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in the Synthesis of 3-Arylquinolines
It is important to note that the reaction conditions in these examples are not identical and have been optimized for the specific coupling partners and reagent types.
Table 1: Suzuki-Miyaura Coupling with 3-Quinolineboronic Acid Pinacol Ester Derivative
| Aryl Halide | Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd-precatalyst & Ligand (Optimized) | DBU | THF/H₂O | Ambient | Varies | Varies[1][2] |
This data is from an optimization study, where various palladium precatalysts and ligands were screened to maximize the yield of the coupling product.[1][2]
Table 2: Suzuki-Miyaura Coupling with Potassium Heteroaryltrifluoroborates
| Aryl Halide | Potassium Trifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Potassium quinolin-3-yltrifluoroborate | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 18 | 85[3] |
| 4-Chlorobenzonitrile | Potassium quinolin-3-yltrifluoroborate | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 18 | 78[3] |
| 1-Bromo-4-methoxybenzene | Potassium quinolin-3-yltrifluoroborate | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 18 | 92[3] |
| 2-Bromopyridine | Potassium quinolin-3-yltrifluoroborate | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 18 | 75[3] |
From the available data, it is evident that both 3-quinolineboronic acid pinacol ester and potassium quinolin-3-yltrifluoroborate are effective reagents for the synthesis of 3-arylquinolines. Potassium trifluoroborates are notable for their bench-top stability and ease of handling.[3] The choice of reagent may depend on factors such as the specific coupling partners, desired reaction conditions, and the availability of the starting materials.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using a boronic acid pinacol ester and a potassium trifluoroborate. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfill.
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 h). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling with a boronic acid pinacol ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate [3]
-
Reaction Setup: To a reaction tube, add the aryl halide (1.0 equiv), the potassium organotrifluoroborate (1.1 equiv), Pd(OAc)₂ (3 mol%), and RuPhos (6 mol%).
-
Inert Atmosphere: The tube is sealed with a septum, and the atmosphere is replaced with argon.
-
Solvent and Base Addition: Degassed THF/H₂O (9:1) and a solution of Cs₂CO₃ (3.0 equiv) in water are added via syringe.
-
Reaction: The reaction mixture is placed in a preheated oil bath at 80 °C and stirred for 18 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Conclusion and Reagent Selection Logic
Both 3-quinolineboronic acid pinacol ester and its corresponding potassium trifluoroborate are valuable reagents for the synthesis of 3-arylquinolines via the Suzuki-Miyaura cross-coupling reaction.
-
3-Quinolineboronic Acid Pinacol Ester is a good choice when stability and ease of handling are desired compared to the free boronic acid. It is often compatible with a wide range of standard Suzuki-Miyaura conditions.
-
Potassium Quinoline-3-trifluoroborate offers excellent bench-top stability and can be a superior choice for challenging couplings or when the corresponding boronic acid or pinacol ester is unstable or difficult to prepare.[3]
The optimal choice of reagent will ultimately depend on a careful evaluation of the specific substrates, the desired reaction scale, and the available laboratory resources. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex molecules is paramount. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization is a key step in the discovery of novel therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, and the choice of the boron reagent is a critical factor for success.[1] This guide provides a comprehensive cost-benefit analysis of using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pinacol ester derivative, in comparison to its corresponding boronic acid, 3-quinolineboronic acid, in Suzuki-Miyaura cross-coupling reactions.
Executive Summary: The Stability-Reactivity Trade-Off
The central consideration when choosing between this compound and 3-quinolineboronic acid lies in a fundamental trade-off between stability and reactivity. 3-Quinolineboronic acid is generally more reactive, which can lead to faster reaction times.[2] However, this increased reactivity is often counterbalanced by lower stability, making it susceptible to degradation.[2] Conversely, the pinacol ester, this compound, offers significantly enhanced stability, making it easier to handle, purify, and store, which often translates to more reproducible and higher isolated yields in complex syntheses.[1][2]
Data Presentation: Performance and Cost Comparison
The following tables summarize the key differences in performance and cost between this compound and 3-quinolineboronic acid.
Table 1: Performance Characteristics in Suzuki-Miyaura Coupling
| Feature | This compound (Pinacol Ester) | 3-Quinolineboronic Acid |
| Reactivity | Generally lower, may require longer reaction times or higher temperatures.[2][3] | Generally higher, leading to faster reaction kinetics.[2] |
| Stability | High; stable to air and moisture, allowing for easier handling and long-term storage at room temperature.[1][4] | Lower; susceptible to protodeboronation and oxidation, often requiring storage under inert atmosphere and at low temperatures.[4] |
| Purity of Starting Material | Generally high and can be readily purified by column chromatography.[1] | Can be challenging to obtain in high purity due to decomposition.[1] |
| Reproducibility | Often leads to more reproducible results due to higher stability and purity.[2] | Can be less reproducible due to potential degradation of the starting material. |
| Typical Yield | Often provides higher isolated yields, especially in complex syntheses, due to cleaner reaction profiles.[1] | Potentially higher yields in short reaction times, but can be compromised by decomposition.[1] |
| Purification of Product | Cleaner reaction profiles can simplify downstream purification. | The presence of byproducts from boronic acid degradation can complicate purification. |
Table 2: Cost-Benefit Analysis
| Factor | This compound (Pinacol Ester) | 3-Quinolineboronic Acid |
| Cost per Gram (Approximate) | ~$270/25g[5] | Varies significantly, can be more expensive for high purity grades. |
| Benefits | - Enhanced stability and shelf-life- Ease of handling and purification- High reproducibility- Often leads to cleaner reactions and higher isolated yields | - Higher intrinsic reactivity- Potentially faster reactions |
| Drawbacks | - Lower reactivity may necessitate harsher reaction conditions- Higher initial purchase price per gram in some cases | - Instability can lead to reagent degradation and waste- Requires more careful handling and storage- Can lead to more complex purification |
| Ideal Use Case | Complex, multi-step syntheses; high-throughput screening; when high purity and reproducibility are critical.[2] | Rapid, small-scale reactions where speed is the primary concern and reagent stability can be carefully managed.[2] |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using 3-bromoquinoline as the coupling partner. These protocols should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask, combine 3-bromoquinoline, this compound, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 3-Quinolineboronic Acid
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
3-Quinolineboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed toluene and water (4:1 v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, 3-quinolineboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for selecting the appropriate boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. QUINOLINE-3-BORONIC ACID PINACOLATE price,buy QUINOLINE-3-BORONIC ACID PINACOLATE - chemicalbook [m.chemicalbook.com]
Navigating Suzuki-Miyaura Couplings: A Comparative Guide to 3-Quinolineboronic Acid Pinacol Ester and its Alternatives
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, with the choice of organoboron reagent being a critical determinant of experimental success and reproducibility. This guide provides an objective comparison of 3-quinolineboronic acid pinacol ester with alternative boronic acid derivatives, supported by experimental data, to inform reagent selection and enhance the reproducibility of synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the boronic acid derivative, the palladium catalyst, the base, and the solvent system. Below is a summary of quantitative data from various studies on the coupling of 3-bromoquinoline with different organoboron reagents.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Quinolineboronic acid pinacol ester | Data not explicitly found in direct comparison | |||||||
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 | [1] |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 | [1] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (1.2) | Xantphos | DBU | THF/H₂O | 110 | 0.17 | 82 | [2] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (2.1) | PCy₃ | DBU | THF/H₂O | 110 | 0.17 | ~35 | [2] |
Note: The yields presented are highly dependent on the specific reaction conditions and substrates used in the cited studies. Direct comparison of performance requires experiments conducted under identical conditions.
Key Considerations for Reproducibility
The reproducibility of experiments involving boronic acid derivatives, including 3-quinolineboronic acid pinacol ester, is influenced by several factors:
-
Stability of the Boron Reagent: Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[3] Pinacol esters, such as 3-quinolineboronic acid pinacol ester, are generally more stable than their corresponding boronic acids, offering a longer shelf life and better tolerance to a wider range of reaction conditions.[4][5] This enhanced stability contributes to more consistent and reproducible results.
-
Hydrolysis: Boronic esters can undergo hydrolysis to the corresponding boronic acid, especially in the presence of water and base, which are common components of Suzuki-Miyaura reactions.[5] The rate of hydrolysis can affect the concentration of the active boron species and thus the reaction kinetics. The choice of the diol used to form the ester (e.g., pinacol, catechol) influences its hydrolytic stability.[6]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system plays a crucial role in the outcome and reproducibility of the coupling reaction.[1][2][7] Optimization of these parameters is often necessary for each specific substrate combination. For instance, the use of bulky, electron-rich phosphine ligands can be beneficial for challenging couplings involving heteroaryl halides.[8]
Alternative Boronic Acid Derivatives
While pinacol esters are widely used, other boronic acid derivatives offer distinct advantages in specific contexts:
-
Boronic Acids: These are the traditional reagents for Suzuki-Miyaura coupling. They are often readily available or easily synthesized. However, their stability can be a concern, leading to issues with reproducibility.[3][9]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These tetracoordinate boron species exhibit exceptional stability to a wide range of reaction conditions, including chromatography.[10] They can be considered as "protected" boronic acids that slowly release the active species under the reaction conditions, which can be advantageous for complex syntheses.[10]
-
Trifluoroborates (R-BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that are easy to handle and store. They are activated under the basic conditions of the Suzuki-Miyaura reaction.
Experimental Protocols
A generalized protocol for a Suzuki-Miyaura coupling reaction involving a haloquinoline and a boronic acid derivative is provided below. Note: This is a general guideline and requires optimization for specific substrates.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine the 3-bromoquinoline, the boronic acid or ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
The proper management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a compound that combines the chemical properties of both a quinoline derivative and a boronic acid pinacol ester.
Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the established hazards of quinoline and boronic acid derivatives.[1][2] It is imperative to treat this compound as hazardous waste and to adhere to all institutional and local regulations governing chemical waste management.[1][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably a certified chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if splashing is a risk. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving. | EN 374 |
| Body | A laboratory coat that is fully fastened and covers the arms. | --- |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary. | --- |
This data is compiled from general safety guidelines for handling quinoline and boronic acid derivatives.[1][2][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal.
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3]
-
Solid Waste: Carefully place all contaminated disposable items, such as gloves, bench paper, pipette tips, and weighing paper, directly into the designated solid hazardous waste container.[1][3]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.[1] Ensure the container is compatible with the solvents used.
2. Labeling:
-
All waste containers must be clearly and securely labeled as "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" and indicate that it is a quinoline and boronic acid derivative.[3]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Cover the spill with a suitable, non-flammable absorbent material (e.g., sand, diatomaceous earth, or universal binder).[5][6]
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.[6]
-
Decontaminate the spill area (see step 5) and collect all cleaning materials as hazardous waste.
4. Glassware Decontamination:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate in the liquid hazardous waste container.
-
Secondary Decontamination: To address the boronic acid ester component, a basic wash can be effective in converting any residual material into a more water-soluble boronate salt.[3] This can be achieved by rinsing with a dilute basic solution (e.g., 1M NaOH or 1M NaHCO₃). This rinsate should also be collected as liquid hazardous waste.[3]
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to aid in drying. Collect these rinses as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[3]
5. Storage and Pickup:
-
Keep waste containers tightly sealed when not in use.[4]
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area.[3]
-
Follow your institution's specific procedures for arranging hazardous waste pickup.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline was not available. The following guidance is based on the known hazards of its constituent functional groups: quinoline and boronic acid pinacol esters. Quinoline is known to be harmful, an irritant, and a suspected carcinogen and mutagen.[1][2][3] Boronic acid derivatives are typically irritants to the skin, eyes, and respiratory system.[4][5][6] It is imperative to handle this compound with caution in a well-ventilated area, utilizing appropriate personal protective equipment.
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the supplier label is intact and legible.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1][5][7]
-
It is recommended to store the compound at room temperature.[8]
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][4][7]
-
Skin Protection:
-
Respiratory Protection:
4. Weighing and Handling:
-
Perform all manipulations, including weighing, within a chemical fume hood to control exposure.
-
Avoid generating dust.[7]
-
Use dedicated spatulas and weighing boats.
5. Use in Reactions:
-
Set up all reactions within a chemical fume hood.
-
Ensure all glassware is dry to prevent hydrolysis of the boronic ester.
-
Maintain a clean and organized workspace to prevent spills.
6. Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Chemical Waste:
-
All solid waste and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the chemical waste through a licensed chemical destruction facility.[11]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[4]
-
-
General Guidance:
-
Do not discharge the chemical or its waste into sewer systems.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
Due to the lack of a specific SDS for the target compound, quantitative exposure limits are not available. The table below provides information on the hazards of related compounds.
| Hazard Classification | Compound Class | Details | Citations |
| Acute Toxicity | Quinoline | Harmful if swallowed or in contact with skin. | [1][2][3] |
| Skin Corrosion/Irritation | Quinoline, Boronic Esters | Causes skin irritation. | [1][4][5][6] |
| Serious Eye Damage/Irritation | Quinoline, Boronic Esters | Causes serious eye irritation. | [1][2][4][5][6] |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects. | [1][2][3] |
| Carcinogenicity | Quinoline | May cause cancer. | [1][2][3] |
| Specific Target Organ Toxicity | Boronic Esters | May cause respiratory irritation. | [4][5][6] |
Experimental Workflow and Safety Logic
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. laballey.com [laballey.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
